Azido-PEG(4)-Val-Cit-PAB-PNP
Description
The exact mass of the compound this compound is 817.36063272 g/mol and the complexity rating of the compound is 1300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51N9O13/c1-25(2)32(43-31(46)13-16-53-18-20-55-22-23-56-21-19-54-17-15-40-44-38)34(48)42-30(4-3-14-39-35(37)49)33(47)41-27-7-5-26(6-8-27)24-57-36(50)58-29-11-9-28(10-12-29)45(51)52/h5-12,25,30,32H,3-4,13-24H2,1-2H3,(H,41,47)(H,42,48)(H,43,46)(H3,37,39,49)/t30-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEHAPNROVDNMD-CDZUIXILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51N9O13 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Azido-PEG(4)-Val-Cit-PAB-PNP: A Key Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG(4)-Val-Cit-PAB-PNP is a sophisticated and highly utilized cleavable linker in the field of antibody-drug conjugates (ADCs). Its modular design allows for the stable conjugation of potent cytotoxic payloads to monoclonal antibodies, ensuring selective delivery to target cells and controlled release of the therapeutic agent. This guide provides a comprehensive overview of its structure, mechanism of action, and application in research and drug development.
Core Components and Their Functions
This compound is a heterobifunctional linker comprised of several key moieties, each with a distinct role in the overall function of the ADC.
-
Azido Group (N₃): This functional group serves as a bioorthogonal handle for "click chemistry." It readily and specifically reacts with alkyne-containing molecules, such as those modified with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for the efficient and specific attachment of the linker-payload complex to a modified antibody without the need for a cytotoxic copper catalyst.[1]
-
Polyethylene Glycol (PEG) Spacer (PEG4): The tetra-PEG unit is a hydrophilic spacer that enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting ADC.[2] The PEG spacer can also help to minimize aggregation of the ADC, which can be a challenge with hydrophobic payloads.
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is a substrate for lysosomal proteases, most notably Cathepsin B, which are often overexpressed in tumor cells.[3][4][] The Val-Cit linker is designed to be stable in the systemic circulation but is efficiently cleaved upon internalization of the ADC into the target cell's lysosomes, triggering the release of the cytotoxic payload.[4][]
-
p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: Following the enzymatic cleavage of the Val-Cit linker, the PAB group undergoes a spontaneous 1,6-elimination reaction.[1] This "self-immolative" cascade ensures the "traceless" release of the payload in its active form.[6][7][8][9]
-
p-Nitrophenyl (PNP) Carbonate: The PNP group is an excellent leaving group, facilitating the efficient conjugation of the linker to amine-containing payloads.[2] The reaction between the PNP-activated carbonate and an amine on the drug molecule forms a stable carbamate (B1207046) linkage.
Physicochemical and Technical Data
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₁N₉O₁₃ | [10][11] |
| Molecular Weight | 817.85 g/mol | [11] |
| Purity | Typically >95% or >96% | [10][12] |
| Appearance | Solid | [11] |
| Solubility | Soluble in DMSO, DMF, DCM | [2][13] |
| Storage Conditions | -20°C for short-term, -80°C for long-term |
Mechanism of Action: From Systemic Circulation to Target Cell Cytotoxicity
The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that ensures targeted drug delivery and release.
-
Systemic Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates throughout the body. The monoclonal antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the tumor cell, primarily through receptor-mediated endocytosis.[14][15]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.[14]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide linker.[3][4][]
-
Self-Immolation and Payload Release: Cleavage of the Val-Cit bond initiates the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[1]
-
Induction of Cell Death: The released payload exerts its cytotoxic effect, for instance, by inhibiting microtubule assembly or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[]
Detailed Experimental Protocols
Cathepsin B-Mediated Cleavage Assay
This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage by Cathepsin B.
Materials:
-
ADC construct with this compound linker
-
Human Cathepsin B, activated
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Quenching solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the ADC in the assay buffer.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution. A typical final concentration is in the nanomolar range for the enzyme and micromolar for the ADC.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the released payload.
In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC linker in plasma to predict its in vivo behavior.
Materials:
-
ADC construct
-
Human, rat, and mouse plasma (e.g., K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS or ELISA-based methods for quantification
Procedure:
-
Pre-warm the plasma and a solution of the ADC in PBS to 37°C.
-
Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL).
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 96 hours), collect aliquots.
-
Immediately freeze the aliquots at -80°C to stop any degradation.
-
Quantify the amount of intact ADC and/or released payload at each time point using a validated analytical method. For instance, an affinity capture LC-MS/MS method can be used to measure the drug-to-antibody ratio (DAR) over time.
Note on Species-Specific Stability: The Val-Cit linker has demonstrated good stability in human plasma. However, it is known to be susceptible to premature cleavage in mouse plasma by the carboxylesterase Ces1c.[17][18][19] This can lead to off-target toxicity and reduced efficacy in preclinical mouse models. For studies in mice, alternative linkers such as the glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide have been developed to enhance stability.[3][18][20]
Conclusion
This compound is a versatile and effective linker that has become a cornerstone in the development of antibody-drug conjugates. Its well-defined components and predictable mechanism of action allow for the creation of ADCs with a favorable therapeutic window. A thorough understanding of its chemistry, along with rigorous in vitro and in vivo evaluation, is crucial for the successful development of novel and effective cancer therapies. The provided protocols offer a foundation for researchers to assess the critical attributes of ADCs utilizing this advanced linker technology.
References
- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Immolation of pâAminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of AntibodyâDrug Conjugates with Phenol-Containing Payloads - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Glutamic acid–valine–citrulline linkers - Creative Biolabs [creative-biolabs.com]
- 14. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 17. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. communities.springernature.com [communities.springernature.com]
- 20. "INCORPORATING GLUTAMIC ACID-VALINE-CITRULLINE LINKER IN TRIFUNCTIONAL " by Toufiq Ul Amin [scholarlycommons.pacific.edu]
An In-depth Technical Guide to Azido-PEG(4)-Val-Cit-PAB-PNP: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Azido-PEG(4)-Val-Cit-PAB-PNP linker, a critical component in the development of advanced targeted therapeutics such as Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Core Structure and Functional Components
This compound is a multi-functional molecule designed for the precise and controlled delivery of therapeutic payloads. Its structure is a sophisticated assembly of several key components, each with a distinct role in the linker's overall function.
The core components are:
-
Azido Group (N₃): This functional group serves as a bioorthogonal handle for "click chemistry."[1][2] It allows for the efficient and specific conjugation of the linker to molecules containing a terminal alkyne or a strained cycloalkyne (e.g., DBCO or BCN) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[2][3]
-
Polyethylene Glycol (PEG) Spacer (PEG(4)): The tetra-ethylene glycol spacer is a hydrophilic component that imparts several favorable properties to the linker and the resulting conjugate.[4][5] PEGylation is known to enhance aqueous solubility, reduce aggregation, and can improve the pharmacokinetic profile of the ADC by increasing its circulation half-life.[6][7]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is a substrate for the lysosomal protease, Cathepsin B.[][] Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, making the Val-Cit linker selectively cleavable in the target tissue.[][10] This enzymatic cleavage is the primary mechanism for intracellular payload release.[11]
-
p-Aminobenzylcarbamate (PAB) Spacer: The PAB group acts as a self-immolative spacer.[11][12] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the attached payload in its unmodified, active form.[11]
-
p-Nitrophenyl (PNP) Carbonate: The PNP group is an excellent leaving group, facilitating the efficient conjugation of the linker to a payload molecule, typically through a nucleophilic attack from an amine or hydroxyl group on the drug.[13]
The logical relationship between these components is illustrated in the diagram below.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₅₁N₉O₁₃ | [1] |
| Molecular Weight | 817.9 g/mol | [1] |
| CAS Number | 1869126-60-2 | [1][14] |
| Purity | Typically >95% | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO and other organic solvents. The PEG moiety enhances aqueous solubility. | [2][15] |
| Storage | Recommended to be stored at -20°C for long-term stability. | [2] |
Mechanism of Action: ADC Internalization and Payload Release
The therapeutic efficacy of an ADC constructed with the this compound linker is contingent upon a series of well-orchestrated events, beginning with binding to the target cell and culminating in the intracellular release of the cytotoxic payload.
The process is as follows:
-
Target Binding and Internalization: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[16][17] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.[17][18]
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.[18] The internal environment of the lysosome is acidic (pH 4.5-5.0) and rich in proteases, including Cathepsin B.[11]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.[][10]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit moiety initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[11]
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[19]
The signaling pathway for ADC internalization and payload release is visualized below.
Experimental Protocols
Cathepsin B Cleavage Assay
This assay is crucial for verifying the selective cleavage of the Val-Cit linker by its target enzyme. A fluorogenic substrate or the ADC itself can be used.
Objective: To determine the rate and extent of linker cleavage by Cathepsin B.
Materials:
-
This compound conjugated to a fluorescent reporter or the final ADC construct.
-
Recombinant human Cathepsin B.
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.
-
96-well black microplate.
-
Fluorescence plate reader.
Protocol (Endpoint Assay):
-
Prepare a stock solution of the test article (e.g., 10 mM in DMSO).
-
Dilute the test article to the desired final concentration (e.g., 10 µM) in the assay buffer.
-
Prepare a working solution of Cathepsin B in the assay buffer (e.g., 100 nM).
-
In the microplate, add 50 µL of the test article solution to each well.
-
Initiate the reaction by adding 50 µL of the Cathepsin B solution to the wells. For control wells, add 50 µL of assay buffer without the enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4, and 24 hours).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the reporter fluorophore.
-
Calculate the percentage of cleavage by comparing the fluorescence of the enzyme-treated wells to a fully cleaved control.
Protocol (Kinetic Assay):
-
Follow steps 1-4 of the endpoint assay.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence at regular intervals (e.g., every 5 minutes) for an extended period (e.g., 1-2 hours).
-
Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot.
-
Kinetic parameters (Km and kcat) can be determined by measuring V₀ at various substrate concentrations.[10]
The general workflow for a Cathepsin B cleavage assay is depicted below.
References
- 1. precisepeg.com [precisepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labinsights.nl [labinsights.nl]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 13. Azido-PEG3-Val-Cit-PAB-PNP, ADC linker, 2055047-18-0 | BroadPharm [broadpharm.com]
- 14. purepeg.com [purepeg.com]
- 15. medkoo.com [medkoo.com]
- 16. researchgate.net [researchgate.net]
- 17. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. aacrjournals.org [aacrjournals.org]
The Role of PEGylation in Enhancing Antibody-Drug Conjugate (ADC) Linker Stability: A Technical Guide
The strategic design of the linker component in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and toxicity.[1] An ideal linker must ensure the ADC remains intact in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicities.[1][2] Upon reaching the target tumor cell, the linker must then facilitate the efficient release of the payload.[3] Many potent cytotoxic payloads are inherently hydrophobic, which can lead to significant challenges, including ADC aggregation, accelerated plasma clearance, and suboptimal in vivo activity, particularly at higher drug-to-antibody ratios (DARs).[4][5][6]
Polyethylene glycol (PEG) has emerged as a crucial component in modern linker design to overcome these challenges.[7][] The incorporation of PEG chains, a process known as PEGylation, enhances the hydrophilicity of the ADC, thereby improving its overall physicochemical and pharmacological properties.[9][] This guide provides a comprehensive overview of the role of PEGylation in ADC linker stability, targeting researchers, scientists, and drug development professionals.
Physicochemical Impact of PEGylation on ADC Stability
The primary advantage of integrating PEG spacers into an ADC linker is the mitigation of the payload's hydrophobicity.[11] This leads to a cascade of beneficial effects on the conjugate's stability and characteristics.
Improved Solubility and Reduced Aggregation
Hydrophobic payloads increase the propensity of ADCs to aggregate, which can lead to immunogenicity and accelerated clearance from circulation.[4][12] PEGylation addresses this by forming a "hydration shell" around the conjugate.[13][14] This hydrophilic shield masks the payload's hydrophobicity, improving the ADC's solubility and physical stability.[13][15] Studies have shown that ADCs with novel hydrophilic linkers remain stable at concentrations as high as 100 mg/mL and after multiple freeze-thaw cycles, with aggregation levels often below 2%.[5][16]
Enabling Higher Drug-to-Antibody Ratios (DAR)
The DAR is a critical attribute of an ADC, but increasing the number of hydrophobic payloads per antibody can exacerbate aggregation and clearance issues.[5] Clinical data indicate that ADCs with high DARs (e.g., >6) are often cleared too quickly.[13][17] PEGylated linkers enable the development of ADCs with higher DARs (e.g., DAR 8) by effectively solubilizing the hydrophobic drugs.[13][16] This allows for a greater therapeutic payload to be delivered to the target cell per binding event, potentially enhancing potency without compromising the ADC's stability and pharmacokinetic profile.[5][11]
The Influence of PEGylation on Pharmacokinetics and Linker Stability
By improving the physicochemical properties of ADCs, PEGylation significantly enhances their in vivo stability and pharmacokinetic (PK) profile.[7][9]
Prolonged Circulation and Slower Clearance
A key advantage of PEGylation is the significant improvement in ADC pharmacokinetics.[11] The hydration shell increases the ADC's hydrodynamic size, which reduces its rate of clearance by the kidneys.[11][14] This results in a longer circulation half-life and slower plasma clearance, leading to increased overall drug exposure (Area Under the Curve, or AUC) at the tumor site.[11][13]
A clear relationship has been demonstrated between the length of the PEG chain and the ADC's pharmacokinetic profile. As the PEG chain length increases, clearance slows, and exposure increases. This effect often plateaus, with studies indicating a threshold length of approximately 8 PEG units, beyond which further increases have a minimal impact on clearance.[5][11]
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetic Parameters
This table summarizes data from a study evaluating homogeneous DAR 8 ADCs constructed with a non-binding IgG and glucuronide-MMAE linkers of varying PEG chain lengths. The ADCs were administered to Sprague-Dawley rats at a single 3 mg/kg intravenous dose.
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
(Data sourced from BenchChem and Molecular Cancer Therapeutics)[5][11]
Enhanced In Vivo Stability
The term "linker stability" in the context of ADCs refers to the covalent integrity of the entire conjugate in circulation. An unstable linker leads to premature deconjugation of the payload, resulting in systemic toxicity and reduced efficacy.[1][2] While PEGylation does not alter the chemical mechanism of linker cleavage (e.g., enzymatic or pH-mediated), it enhances the overall stability of the ADC molecule in the bloodstream. By reducing non-specific interactions and preventing aggregation, PEGylation ensures that the ADC remains intact until it reaches its target, thereby improving the functional stability of the linker in vivo.[][14]
Caption: Structure of a PEGylated Antibody-Drug Conjugate.
Linker Architectures and Configurations
The positioning and configuration of the PEG unit within the linker can be tuned to optimize ADC stability and performance.[7]
-
Linear PEG Spacers: The most common configuration, where a linear PEG chain is inserted between the antibody conjugation site and the payload.[7]
-
Branched/Pendant PEG Spacers: Some designs incorporate PEG moieties as side chains on the linker.[5][7] Studies have shown that amide-coupled ADCs with two pendant 12-unit PEG chains can outperform those with a conventional linear 24-unit PEG oligomer, exhibiting slower clearance rates that parallel a reduced tendency for aggregation.[7]
The choice between cleavable and non-cleavable linkers remains a key design consideration, and PEGylation can be applied to both.[18]
-
Cleavable Linkers: These are designed to release the payload in response to specific conditions in the tumor microenvironment or within the cell (e.g., protease-sensitive, pH-sensitive).[3] PEGylation enhances the stability of the overall ADC in circulation, ensuring the cleavable linker remains intact until it reaches the target.[]
-
Non-Cleavable Linkers: These rely on the complete lysosomal degradation of the antibody to release the payload.[3] PEGylation in this context still provides the crucial benefits of improved solubility and pharmacokinetics.[]
Caption: Logical flow of how PEGylation improves ADC properties.
Experimental Protocols for Stability Assessment
Evaluating the stability of a PEGylated ADC is a critical, multi-step process involving a suite of analytical techniques.
In Vitro Plasma Stability Assay
-
Objective: To determine the rate of drug deconjugation and assess the stability of the ADC in plasma from various species (e.g., mouse, rat, human).[1]
-
Methodology:
-
Analytical Techniques:
-
Total Antibody Quantification: Typically performed using an enzyme-linked immunosorbent assay (ELISA). The capture reagent can be the target antigen or an anti-human mAb.[20][21]
-
Intact ADC Quantification: Can be measured using ELISA where the capture antibody binds the mAb and the detection antibody is specific to the drug payload.[21] Affinity capture liquid chromatography-mass spectrometry (LC-MS) is also used.[20]
-
Free Payload Quantification: Requires a highly sensitive method like LC-MS/MS to measure the low concentrations of released drug.[22]
-
Caption: Experimental workflow for an in vitro plasma stability assay.
In Vivo Pharmacokinetic and Stability Studies
-
Objective: To understand the ADC's absorption, distribution, metabolism, and excretion (ADME) characteristics and to monitor its stability and drug release profile in a living system.[23][24]
-
Methodology:
-
Administer a single dose of the ADC to an appropriate animal model (e.g., mice or rats) via a relevant route (typically intravenous).[5][25]
-
Collect blood samples at predetermined time points.[22]
-
Process blood to obtain plasma or serum.
-
Analyze the samples using validated bioanalytical methods to measure concentrations of total antibody, intact ADC, and free payload over time.[22][26]
-
Pharmacokinetic parameters (clearance, half-life, AUC) are calculated using appropriate software (e.g., two-compartment models).[24][25]
-
-
Tissue Distribution: In some studies, radiolabeled ADCs are used to assess distribution in various tissues, providing insight into target engagement and potential for off-target toxicity.[22]
Physicochemical Stability and Aggregation Analysis
-
Objective: To quantify the level of aggregation and fragmentation in an ADC sample, which are key indicators of its physical stability.[6][27]
-
Methodology:
-
Size-Exclusion Chromatography (SEC): This is the industry standard for assessing ADC aggregation. It separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[6][27]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This advanced technique couples SEC with MALS detection to provide an absolute measurement of the molar mass of the eluting species, offering a more precise characterization of aggregates without relying on column calibration.[6][28]
-
Hydrophobic Interaction Chromatography (HIC): HIC is used to assess the hydrophobicity profile of the ADC and can also be used to determine the distribution of different DAR species.[27] Changes in the HIC profile can indicate instability or payload loss.
-
Conclusion
PEGylation is a cornerstone of modern ADC linker technology, providing a powerful strategy to enhance linker stability and overall drug performance.[] By incorporating PEG spacers, developers can effectively mask the hydrophobicity of potent payloads, leading to significantly improved solubility, reduced aggregation, and more favorable pharmacokinetic profiles.[9][13] This translates to enhanced in vivo stability, ensuring the cytotoxic payload remains attached to the antibody in circulation and is delivered efficiently to the target. The ability to tune the length and configuration of the PEG component provides a critical tool for optimizing the therapeutic window of next-generation ADCs.[5][7] A robust analytical framework, encompassing both in vitro and in vivo stability assays, is essential for characterizing these complex molecules and selecting candidates with the highest potential for clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. dls.com [dls.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. labinsights.nl [labinsights.nl]
- 14. purepeg.com [purepeg.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 18. purepeg.com [purepeg.com]
- 20. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 21. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 22. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. researchgate.net [researchgate.net]
- 26. fda.gov [fda.gov]
- 27. pharmafocusamerica.com [pharmafocusamerica.com]
- 28. biopharmaspec.com [biopharmaspec.com]
The Core Function of Self-Immolative Spacer PAB in Targeted Drug Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly within the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the precise and controlled release of potent cytotoxic agents at the tumor site is paramount. This ensures maximal efficacy while minimizing systemic toxicity. The p-aminobenzyl (PAB) self-immolative spacer has emerged as a cornerstone technology in achieving this conditional drug release. This in-depth technical guide elucidates the core function of the PAB spacer, its mechanism of action, and provides a summary of relevant quantitative data and detailed experimental protocols for its evaluation.
The Principle of Self-Immolation in Drug Delivery
Self-immolative linkers are sophisticated molecular constructs designed to be stable in systemic circulation but to undergo a rapid, spontaneous fragmentation cascade upon a specific triggering event within the target cell.[1] This "domino-like" series of intramolecular reactions is initiated by a single cleavage event, often enzymatic, which unmasks a reactive group that sets off a cascade of electronic rearrangements, ultimately liberating the unmodified, active drug.[1] The two predominant mechanisms governing this process are elimination reactions and intramolecular cyclization.[1] The PAB spacer operates via a 1,6-elimination mechanism.[2]
The PAB Spacer: Mechanism of Action
The p-aminobenzyl alcohol (PABOH) moiety is one of the most frequently employed self-immolative spacers in prodrug and ADC technology.[3] It is typically positioned between a trigger, such as an enzymatically cleavable dipeptide, and the cytotoxic payload. The drug is often connected to the benzylic position of the PAB spacer through a carbamate (B1207046), carbonate, or ether linkage.[4][5]
The sequence of events leading to drug release is as follows:
-
Targeting and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis, into lysosomes.[3]
-
Enzymatic Cleavage of the Trigger: Inside the lysosome, a specific enzyme, such as Cathepsin B, recognizes and cleaves the trigger moiety (e.g., a valine-citrulline dipeptide).[3] This cleavage is the crucial initiating step.
-
Unmasking the Aniline (B41778) Nitrogen: The enzymatic cleavage exposes the amino group of the p-aminobenzyl moiety.[2]
-
1,6-Elimination Cascade: The newly exposed aniline nitrogen, being a strong electron-donating group, initiates a rapid and irreversible 1,6-electronic cascade.[2][6] This results in the fragmentation of the spacer.
-
Payload Release: The fragmentation leads to the formation of aza-quinone methide and the concomitant release of the unmodified cytotoxic drug and carbon dioxide.[6][7] The highly reactive aza-quinone methide is then quenched by water.[6]
The efficiency and kinetics of this self-immolation process are critical for the therapeutic efficacy and safety profile of the ADC.[2]
Quantitative Data on PAB-Based Linker Performance
The stability of the linker in plasma and the rate of drug release upon triggering are critical parameters in ADC design. The following tables summarize available quantitative data on these aspects.
| Linker Configuration | Plasma Source | Stability Metric | Value | Reference |
| Val-Cit-PAB | Human | Plasma Stability | High (comparable to non-cleavable linkers) | [7] |
| Val-Cit-PAB | Mouse | Released Payload (%) | >24.6% (with maleimide-caproyl attachment) | [8] |
| Val-Cit-PAB | Mouse | Stability Issue | Unstable due to carboxylesterase 1c (Ces1c) activity | [9][10] |
| Glu-Val-Cit (EVC)-PAB | Mouse | Stability | Enhanced stability compared to Val-Cit-PAB | [11] |
| Exo-cleavable Linker (EEVC at exo position of PAB) | Mouse | Released Payload (%) | Low (indicating high stability) | [12][13] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) Linker | Mouse | In vivo Stability | Stable | [10] |
| Val-Cit-PAB | Primate | Plasma Stability | Robust | [12][13] |
Table 1: Comparative Plasma Stability of PAB-Based Linkers. The stability of ADCs with PAB linkers can vary significantly depending on the plasma species due to differing enzymatic activities.
| Linker System | Trigger | Self-Immolation Half-Life (t1/2) | Conditions | Reference |
| Nα-Boc-Lys-PAB-4-nitroaniline | Trypsin | ~40 hours (uncleaved) | 0.05 M Bistris buffer (pH 6.9) at 25 °C | [6] |
| PABA-based linkers | Enzymatic Cleavage | Faster than hemithioaminal counterparts | Not specified | [14] |
| PAB connected as an ether (PABE) to phenol | Enzymatic Cleavage | Slow, accelerated by electron-withdrawing groups on the phenol | Not specified | [15][16] |
Table 2: Drug Release Kinetics of PAB-Based Systems. The rate of self-immolation is highly dependent on the electronic properties of the system following the initial trigger.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PAB-based linkers and ADCs.
Synthesis of a Val-Cit-PAB Drug-Linker Conjugate
The synthesis of a drug-linker construct typically involves a multi-step process. The following is a generalized protocol for synthesizing a maleimide-caproyl-Val-Cit-PAB-drug conjugate:
-
Synthesis of Boc-Val-Cit-PAB-PNP:
-
Protect the amino group of valine with a Boc group.
-
Couple Boc-valine to citrulline using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Couple the resulting dipeptide to p-aminobenzyl alcohol (PABOH).
-
Activate the hydroxyl group of the PAB moiety with p-nitrophenyl chloroformate (PNP) to form the carbonate.
-
-
Drug Conjugation:
-
React the Boc-Val-Cit-PAB-PNP with the amine-containing cytotoxic drug. The PNP group acts as a leaving group to form a carbamate linkage.
-
-
Deprotection and Maleimide (B117702) Functionalization:
-
Remove the Boc protecting group from the N-terminus of the dipeptide using an acid such as trifluoroacetic acid (TFA).
-
React the deprotected dipeptide-PAB-drug with a maleimide-caproyl-NHS ester to introduce the maleimide group for antibody conjugation.
-
-
Purification:
-
Purify the final drug-linker construct using high-performance liquid chromatography (HPLC).[1]
-
Cathepsin B-Mediated Cleavage Assay
This assay simulates the lysosomal environment to assess the enzymatic cleavage of the linker and subsequent drug release.[2]
-
Materials:
-
ADC solution (e.g., 1 mg/mL in PBS)
-
Cathepsin B from human liver (or other relevant species)
-
Cleavage Buffer: 50 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
Quenching Solution: Protease inhibitor cocktail
-
-
Protocol:
-
Prepare the ADC in the cleavage buffer.
-
Add Cathepsin B to the ADC solution to initiate the reaction (e.g., final enzyme concentration of 1 µM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the reaction mixture.[2]
-
Quench the reaction by adding the protease inhibitor cocktail.[2]
-
Analyze the samples by HPLC or LC-MS to quantify the intact ADC, cleaved linker-drug intermediates, and the released payload.[1][2]
-
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC in plasma by measuring the amount of intact ADC or released payload over time.[17]
-
Materials:
-
ADC
-
Plasma (e.g., human, mouse, rat)
-
Incubation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
-
Protocol:
-
Incubate the ADC in plasma at 37°C.
-
At specified time points, take aliquots of the plasma-ADC mixture.
-
Process the samples to either measure the average drug-to-antibody ratio (DAR) of the intact ADC or to extract and quantify the free, released payload.
-
For DAR analysis, intact ADC can be analyzed by techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.[8] A decrease in DAR over time indicates linker instability.
-
For released payload analysis, the free drug is extracted from the plasma (e.g., by protein precipitation followed by solid-phase extraction) and quantified by LC-MS/MS.[8]
-
Visualizing Core Concepts
Diagrams generated using Graphviz provide clear visual representations of the key processes involved in PAB-mediated drug release.
Conclusion
The p-aminobenzyl self-immolative spacer is a critical and elegantly designed component in modern ADCs and other targeted drug delivery systems. Its ability to remain stable in circulation and then efficiently release an unmodified payload upon a specific enzymatic trigger within the target cell has been instrumental in the clinical success of several ADCs. A thorough understanding of its mechanism, coupled with rigorous quantitative evaluation of its stability and release kinetics using the detailed protocols outlined in this guide, is essential for the rational design and development of the next generation of highly effective and safe targeted cancer therapies. Careful consideration must be given to factors such as the choice of the enzymatic trigger, the nature of the payload linkage, and inter-species differences in plasma stability to optimize the therapeutic window of these promising agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. digital.wpi.edu [digital.wpi.edu]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]
- 6. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 7. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Azide Group: A Locus of Bioorthogonal Reactivity for Click Chemistry Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the field of bioconjugation, providing a powerful toolkit for the precise and efficient labeling, tracking, and modification of biomolecules.[1][2] At the heart of this chemical philosophy lies the azide (B81097) functional group, a small, bioorthogonal handle that enables robust and specific covalent bond formation in complex biological environments.[3] This technical guide provides a comprehensive overview of the azide group's central role in click chemistry, with a focus on its application in bioconjugation for research and drug development.
Core Principles of Azide-Based Click Chemistry
Click chemistry refers to a class of reactions that are modular, high-yielding, stereospecific, and generate minimal and inoffensive byproducts.[2][4] The most prominent of these is the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage.[1][] The azide and alkyne groups are virtually absent in biological systems, making this reaction highly specific and bioorthogonal—it proceeds without interfering with native cellular processes.[6][7]
There are two primary modalities of the azide-alkyne cycloaddition used in bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to dramatically accelerate the rate of the cycloaddition between a terminal alkyne and an azide.[][8] It is known for its rapid kinetics and high yields.[9] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[6][10] The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed efficiently at physiological temperatures without the need for a toxic metal catalyst.[6][] This makes SPAAC particularly well-suited for applications in living cells and organisms.[6][10]
Introducing the Azide Handle into Biomolecules
A prerequisite for utilizing click chemistry is the introduction of an azide or alkyne functionality into the biomolecule of interest. Several methods exist for incorporating azides:
-
Amine Modification: The most common approach involves the reaction of an N-hydroxysuccinimide (NHS) ester of an azide-containing molecule with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein.[12][13]
-
Metabolic Labeling: Cells can be cultured with azide-modified metabolic precursors, such as azido (B1232118) sugars (e.g., N-azidoacetylmannosamine, Ac₄ManNAz), which are incorporated into cellular glycans.[6][14]
-
Genetic Code Expansion: Non-canonical amino acids containing azide groups can be site-specifically incorporated into proteins during translation using an engineered aminoacyl-tRNA synthetase/tRNA pair.[15][16]
-
Enzymatic Modification: Specific enzymes can be used to attach azide-containing tags to proteins.[17]
-
Diazo Transfer: An aqueous diazo transfer protocol can be used for the facile introduction of azides into the side chains of lysine residues and at the N-terminus of enzymes.[17][18]
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC depends on the specific application, considering factors like the biological environment (in vitro vs. in vivo), desired reaction speed, and potential toxicity of the catalyst. The following tables summarize key quantitative parameters for these two powerful bioconjugation techniques.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Catalyst Requirement | Copper(I) | None | [][6] |
| Typical Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide | [6][8] |
| Reaction Environment | In vitro, fixed cells, cell lysates | In vitro, in vivo (live cells and organisms) | [6][19] |
| Toxicity Concerns | Potential cytotoxicity due to copper catalyst | Generally considered non-toxic and bioorthogonal | [10][19] |
| Reaction Speed | Very fast (minutes to a few hours) | Moderate to fast (can be slower than CuAAC) | [9][20] |
| Byproducts | Minimal | Minimal | [6][8] |
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |
| DIBO | 0.3 | One of the earlier developed cyclooctynes. | [6] |
| ALO | 0.044 | Good stability and reactivity balance. | |
| BCN | 0.5 - 1.0 | High reactivity and stability, widely used. | [10] |
| DBCO | 0.1 - 0.9 | High reactivity, commercially available with various linkers. | [6][10] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general procedure for labeling an azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488).
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[8]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water).[8]
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water).[8]
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the protein solution: Dilute the azide-modified protein to a final concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare the catalyst premix: In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[8] Let this stand for 1-2 minutes to allow for complex formation.[21]
-
Add the alkyne probe: Add the alkyne-functionalized fluorescent dye to the protein solution. A 2-10 fold molar excess of the dye over the protein is typically used.[8]
-
Initiate the reaction: Add the catalyst premix to the protein-dye mixture.
-
Add the reducing agent: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[19]
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[19]
-
Purify the conjugate: Remove the excess dye and catalyst components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterize the conjugate: Determine the degree of labeling using UV-Vis spectroscopy (if the dye has a known extinction coefficient) and confirm the conjugation by SDS-PAGE and/or mass spectrometry.[19]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines the metabolic labeling of cellular glycans with an azido sugar followed by fluorescent labeling via SPAAC for live-cell imaging.[6]
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).[6]
-
Phosphate-buffered saline (PBS).
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).[6]
-
Hoechst 33342 or DAPI for nuclear counterstaining.
-
Imaging medium (e.g., FluoroBrite DMEM).
-
Fluorescence microscope.
Procedure:
-
Metabolic Labeling:
-
Seed the cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Dilute the Ac₄ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.
-
Replace the medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).[6]
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-25 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[6]
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.[6]
-
If desired, counterstain the nuclei by incubating the cells with Hoechst 33342 or DAPI in imaging medium for 10-15 minutes.
-
Wash the cells once more with imaging medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Visualizing Workflows and Mechanisms
To further clarify the processes involved in azide-based bioconjugation, the following diagrams illustrate the core mechanisms and experimental workflows.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for protein bioconjugation using click chemistry.
Applications in Drug Development and Research
The versatility and robustness of azide-based click chemistry have led to its widespread adoption in various stages of drug discovery and development, as well as in fundamental biological research.[4][22]
-
Drug Discovery and Lead Optimization: Click chemistry is used to rapidly synthesize diverse libraries of potential drug candidates by joining molecular fragments.[4]
-
Antibody-Drug Conjugates (ADCs): CuAAC and SPAAC are employed to attach potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[21][23]
-
Live Cell Imaging and Tracking: The bioorthogonality of SPAAC allows for the fluorescent labeling and tracking of biomolecules in their native cellular environment without causing perturbation.[6][15]
-
Proteomics and Activity-Based Protein Profiling: Click chemistry enables the enrichment and identification of specific classes of enzymes or post-translationally modified proteins from complex biological samples.
-
Biomaterials and Surface Functionalization: Azide-alkyne chemistry is used to immobilize proteins, peptides, and other biomolecules onto surfaces for applications in biosensors, diagnostics, and tissue engineering.[24]
Conclusion
The azide group, through its participation in the highly efficient and bioorthogonal click chemistry reactions, has become an indispensable tool in the life sciences. The choice between the copper-catalyzed and strain-promoted versions of the azide-alkyne cycloaddition allows researchers to tailor their bioconjugation strategy to the specific demands of their experimental system, whether it be in a test tube or a living organism. As our understanding of biological processes deepens and the demand for more sophisticated molecular tools grows, the azide group is poised to remain at the forefront of innovation in bioconjugation, drug discovery, and chemical biology.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 22. What is the future of click chemistry in drug discovery and development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. axispharm.com [axispharm.com]
- 24. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Applications of p-Nitrophenyl (PNP) Esters in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Nitrophenyl (PNP) esters are a cornerstone class of amine-reactive reagents widely employed in bioconjugation. Characterized by a carboxylic acid activated with a p-nitrophenol leaving group, they provide a robust and reliable method for covalently linking molecules to proteins, peptides, and other biomolecules. The primary mechanism involves the nucleophilic acyl substitution reaction with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form a highly stable amide bond.
This guide offers a comprehensive technical overview of PNP ester chemistry, detailing its mechanism, advantages, and limitations. It presents quantitative data comparing PNP esters to other common activated esters, provides detailed experimental protocols for their synthesis and application in protein labeling, and visualizes key chemical and logical pathways using DOT language diagrams. While often exhibiting lower reactivity than N-hydroxysuccinimide (NHS) esters, PNP esters possess superior hydrolytic stability, making them advantageous for multi-step syntheses, purification of activated intermediates, and applications requiring greater reagent robustness.[1][2][3] Their cost-effectiveness and straightforward synthesis further solidify their position as an invaluable tool in the bioconjugation toolkit, with significant applications in enzyme analysis, neoglycoprotein synthesis, and radiolabeling.[2][4][5][6][7]
Core Principles of PNP Ester Chemistry
The utility of PNP esters in bioconjugation stems from their nature as "active esters." The electron-withdrawing nitro group on the phenyl ring makes the carbonyl carbon highly electrophilic and stabilizes the resulting p-nitrophenolate anion, rendering it an excellent leaving group.[8]
Mechanism of Amine Acylation
The conjugation reaction proceeds via a nucleophilic acyl substitution mechanism. A primary amine on a biomolecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the PNP ester. This forms a transient, unstable tetrahedral intermediate, which then collapses. The more stable p-nitrophenolate is expelled as the leaving group, resulting in the formation of a stable, irreversible amide bond.[9][]
Figure 1. Mechanism of amide bond formation via PNP ester aminolysis.
Competing Hydrolysis Reaction
The primary competing reaction is the hydrolysis of the PNP ester by water, which reverts the activated ester to its original carboxylic acid and releases p-nitrophenol. This side reaction is highly pH-dependent and becomes more significant at higher pH values, where the concentration of hydroxide (B78521) ions increases.
Figure 2. Competing aminolysis and hydrolysis pathways for PNP esters.
Quantitative Data and Comparative Analysis
PNP esters are often compared to other activated esters, particularly N-hydroxysuccinimide (NHS), tetrafluorophenyl (TFP), and pentafluorophenyl (PFP) esters. The choice of reagent depends on the specific requirements of the conjugation, including desired reactivity, stability, and the hydrophobicity of the payload.
Comparison of Common Activated Esters
PNP esters offer a balance of reactivity and stability. While NHS esters are more reactive, they are also more susceptible to hydrolysis.[11] Polyfluorophenyl esters (TFP and PFP) generally exhibit greater stability than NHS esters and can be more reactive than PNP esters, though they are often more hydrophobic.[3][11]
| Feature | PNP Ester | NHS Ester | TFP Ester | PFP Ester |
| Relative Reactivity | Moderate | High[3] | High | Very High[3] |
| Hydrolytic Stability | Good[1][12] | Poor to Moderate[11] | Good[3] | Very Good[3] |
| Optimal pH for Amine Coupling | 7.5 - 8.5 | 7.2 - 8.5[] | ~8.0 - 9.0[11] | ~8.0 - 9.0[11] |
| Key Advantage | Good stability, cost-effective | High reactivity | High reactivity, good stability | High reactivity, very stable |
| Key Disadvantage | Lower reactivity than NHS/PFP | Prone to hydrolysis | More hydrophobic | More hydrophobic |
Table 1: Comparative properties of amine-reactive activated esters.
Reaction Kinetics and Efficiency
The efficiency of PNP ester reactions is influenced by factors such as pH, temperature, and the concentration of reactants. In one study comparing acylation activities, PNP esters of ¹⁸F-labelled synthons provided higher and more reproducible yields of amide products compared to their TFP-ester counterparts, a result attributed to their greater stability in solution.[12]
| Parameter | Value / Observation | Conditions / Notes | Source |
| Acylation Yield ([¹⁸F]20 + Benzylamine) | 93-100% | 9.2 mM benzylamine | [12] |
| Acylation Yield ([¹⁸F]20 + Benzylamine) | 5-13% | 0.14 mM benzylamine | [12] |
| Stability in DMSO | No hydrolysis detected over 9 hours | For [¹⁸F]PNP esters at room temperature | [5] |
| Catalytic Efficiency (kcat/KM) | 9400 s⁻¹ M⁻¹ | For antibody D2.4-catalyzed hydrolysis of a PNP-ester | [13] |
| Half-life (Hydrolysis) | Most compounds: 100-1000 hours | In water at 30°C | [14] |
Table 2: Selected quantitative data on PNP ester reactivity and stability.
Experimental Protocols
The following sections provide generalized protocols for the synthesis of a PNP ester and its subsequent use in protein labeling. These should be considered starting points and may require optimization for specific molecules.
Protocol 1: Synthesis of a p-Nitrophenyl Ester
This protocol describes a general method for activating a carboxylic acid using p-nitrophenol.
Materials:
-
Carboxylic acid of interest
-
p-Nitrophenol
-
Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst)
-
Triethylamine (B128534) (optional, as base)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and p-nitrophenol (1.1 eq) in a minimal amount of anhydrous DCM or DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
If desired, add a catalytic amount of DMAP (0.05 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the carbodiimide (B86325) coupling agent (DCC or EDC, 1.1 eq) to the solution. If the carboxylic acid is a hydrochloride salt, add a base like triethylamine (1.1 eq) to neutralize it.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.
-
Wash the filtrate with 1 N HCl, followed by saturated sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude PNP ester can be purified by recrystallization or silica (B1680970) gel column chromatography to yield the pure product.[4]
Protocol 2: General Protein Labeling with a PNP Ester
This protocol outlines the steps for conjugating a PNP ester-activated molecule to a protein.
Materials:
-
Protein solution (1-10 mg/mL)
-
PNP ester-activated molecule
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.0; 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMF or DMSO
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve or buffer-exchange the protein into the chosen amine-free conjugation buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
Prepare PNP Ester Stock Solution: Immediately before use, dissolve the PNP ester-activated molecule in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Perform Conjugation:
-
Add a calculated molar excess of the PNP ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point, but this must be optimized for the specific protein and desired degree of labeling.[15]
-
Gently mix the reaction immediately by vortexing or pipetting.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring or rocking. Protect from light if the label is a fluorophore.
-
-
Purify the Conjugate:
-
Remove the unreacted PNP ester and the p-nitrophenol byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[15][16]
-
Alternatively, purify the conjugate via dialysis against the storage buffer for several hours to overnight with multiple buffer changes.
-
-
Characterize and Store:
-
Determine the protein concentration (e.g., via BCA or A280 assay) and the degree of labeling (DOL) using UV-Vis spectrophotometry if the label has a distinct absorbance.
-
Store the purified bioconjugate at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage.[17]
-
Figure 3. General experimental workflow for protein labeling with PNP esters.
Conclusion
p-Nitrophenyl esters represent a classic yet highly relevant class of reagents for bioconjugation. Their primary strength lies in their enhanced stability compared to more reactive esters like NHS, which allows for greater flexibility in experimental design, including the purification of activated intermediates.[1][2] While their reactivity is more moderate, it is sufficient for a wide range of applications, from the routine labeling of proteins with reporter molecules to the synthesis of complex neoglycoproteins and radiopharmaceuticals.[5][6][18] The simple, cost-effective synthesis and the ability to spectrophotometrically monitor the reaction progress by tracking the release of p-nitrophenol further contribute to their appeal. For researchers and drug developers, PNP esters are not merely an alternative to NHS esters but a distinct tool with a unique set of advantages, making them an indispensable component of the modern bioconjugation landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. A new homobifunctional p-nitro phenyl ester coupling reagent for the preparation of neoglycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient and selective p-nitrophenyl-ester-hydrolyzing antibodies elicited by a p-nitrobenzyl phosphonate hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. glenresearch.com [glenresearch.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Hydrophilicity and Solubility in PEGylated ADC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is intricately linked to the physicochemical properties of their constituent components. Among these, the linker, which bridges the monoclonal antibody to the potent cytotoxic payload, plays a critical role in determining the overall success of the ADC. This in-depth technical guide explores the crucial aspects of hydrophilicity and solubility as modulated by Polyethylene Glycol (PEG)ylated linkers in ADC design. By enhancing these properties, PEGylated linkers address key challenges in ADC development, including aggregation, pharmacokinetics, and the drug-to-antibody ratio (DAR), ultimately leading to improved therapeutic outcomes.
Enhancing Hydrophilicity and Solubility with PEGylated Linkers
Hydrophobic drug payloads and linkers are a primary cause of ADC aggregation, which can lead to rapid clearance from circulation, reduced efficacy, and potential immunogenicity.[1][][3] The incorporation of hydrophilic PEG chains into the linker structure is a widely adopted strategy to counteract this hydrophobicity.[4][5][6] The ethylene (B1197577) glycol units in the PEG chain form a hydration shell around the ADC, increasing its water solubility and preventing the formation of aggregates.[][7] This enhanced solubility allows for the development of ADCs with higher DARs without compromising their stability and pharmacokinetic profile.[1][8]
The length and architecture of the PEG linker are critical parameters that can be fine-tuned to optimize the ADC's properties.[4][9] Studies have shown that increasing the PEG chain length generally leads to improved hydrophilicity and slower clearance rates.[4][9] Furthermore, branched or pendant PEG configurations can be more effective at shielding the hydrophobic payload, leading to further improvements in pharmacokinetics, especially for ADCs with high DARs.[9]
Quantitative Impact of PEGylated Linkers
The inclusion of PEG linkers has a quantifiable impact on various biophysical and pharmacological parameters of ADCs. The following tables summarize key quantitative data from preclinical studies, illustrating the effects of different PEG linker lengths and architectures.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | PEG Length | Clearance Rate (mL/day/kg) | Half-life (t½) | Area Under the Curve (AUC) | Reference |
| Non-PEGylated | N/A | High | Shorter | Lower | [4] |
| Linear PEG | 24 units | Lower than non-PEGylated | Longer | Higher | [4][9] |
| Pendant PEG | 2 x 12 units | Low | Significantly Longer | Nearly 3-fold higher than linear PEG24 | [9] |
| Affibody-MMAE | 4 kDa | Slower than no PEG | 2.5-fold extension vs. no PEG | - | [10] |
| Affibody-MMAE | 10 kDa | Slower than 4 kDa PEG | 11.2-fold extension vs. no PEG | - | [10] |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity
| ADC Target | Cell Line | Linker | PEG Length | IC50 (ng/mL) | Reference |
| Anti-CD30 | Karpas-299 | Maleimide | No PEG | ~10 | [4] |
| Anti-CD30 | Karpas-299 | Maleimide | PEG2 | ~10 | [4] |
| Anti-CD30 | Karpas-299 | Maleimide | PEG4 | ~10 | [4] |
| Anti-CD30 | Karpas-299 | Maleimide | PEG8 | ~10 | [4] |
| Anti-CD30 | Karpas-299 | Maleimide | PEG12 | ~10 | [4] |
| Anti-CD30 | Karpas-299 | Maleimide | PEG24 | ~10 | [4] |
| ZHER2-Affibody | - | SMCC-MMAE | No PEG | - | [10] |
| ZHER2-Affibody | - | PEG-MMAE | 4 kDa | 4.5-fold reduction vs. no PEG | [10] |
| ZHER2-Affibody | - | PEG-MMAE | 10 kDa | 22-fold reduction vs. no PEG | [10] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of the properties of PEGylated ADC linkers. The following sections provide methodologies for key experiments.
Determination of ADC Hydrophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique to assess the relative hydrophobicity of ADCs. The retention time of the ADC on a reversed-phase column is indicative of its hydrophobicity, with more hydrophobic molecules exhibiting longer retention times.
Materials:
-
Reversed-phase HPLC column (e.g., C8 or C18)
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject a defined amount of the ADC sample onto the column.
-
Elute the ADC using a linear gradient of increasing Mobile Phase B concentration.
-
Monitor the elution profile at a wavelength of 280 nm.
-
The retention time of the main peak is used as a measure of the ADC's hydrophobicity.
Measurement of ADC Aggregation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an ideal method for quantifying aggregates in ADC preparations.
Materials:
-
Size-exclusion chromatography column suitable for protein analysis
-
Mobile Phase: Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
SEC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject a known concentration of the ADC sample onto the column.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
High molecular weight species (aggregates) will elute before the monomeric ADC peak. The percentage of aggregation can be calculated by integrating the peak areas.[11]
In Vivo Pharmacokinetic Study in a Mouse Model
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of an ADC.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
ADC solution in a sterile, biocompatible buffer
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of mice.[4]
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples.[4][12]
-
Process the blood to obtain plasma and store at -80°C until analysis.[12]
-
Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[12]
-
Plot the plasma concentration of the ADC versus time and determine the pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis.[4]
Signaling Pathways and Experimental Workflows
The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cancer cell, leading to cell death. The following diagrams illustrate the general mechanism of action for ADCs targeting EGFR and HER2, as well as a typical experimental workflow for ADC development and evaluation.
References
- 1. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 3. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. purepeg.com [purepeg.com]
- 8. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of Azido-PEG(4)-Val-Cit-PAB-PNP in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Azido-PEG(4)-Val-Cit-PAB-PNP linker in the synthesis of antibody-drug conjugates (ADCs). This advanced linker system incorporates a cathepsin B-cleavable Val-Cit dipeptide, a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, and a polyethylene (B3416737) glycol (PEG) moiety to enhance hydrophilicity. The terminal azide (B81097) group allows for precise, bioorthogonal conjugation to a monoclonal antibody (mAb) via "click chemistry," while the p-nitrophenyl (PNP) activated carbonate facilitates efficient attachment of a cytotoxic payload.
Mechanism of Action
The this compound linker is designed for optimal stability in systemic circulation and selective payload release within the target cancer cell.[1][2][3] Following binding of the ADC to its target antigen on the cell surface, the complex is internalized via receptor-mediated endocytosis.[] Trafficking to the lysosome exposes the linker to a high concentration of proteases, particularly cathepsin B, which is often overexpressed in tumor cells.[1][2][5] Cathepsin B cleaves the amide bond between the valine and citrulline residues.[5] This initiates a cascade that leads to the spontaneous 1,6-elimination of the PAB spacer, releasing the unmodified, active cytotoxic payload into the cytoplasm to exert its therapeutic effect.[3][5]
Key Features and Advantages
-
Enzymatic Cleavage: The Val-Cit dipeptide provides a specific cleavage site for the lysosomal enzyme cathepsin B, ensuring targeted drug release.[1][2][5]
-
Enhanced Stability: The linker is designed to be stable in the bloodstream, minimizing premature drug release and associated off-target toxicity.[1]
-
Click Chemistry Amenable: The terminal azide group allows for highly efficient and site-specific conjugation to an alkyne-modified antibody using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7][8]
-
Improved Hydrophilicity: The PEG(4) spacer increases the overall hydrophilicity of the linker-payload complex, which can help to mitigate aggregation issues often associated with hydrophobic drugs and linkers.[2][9]
-
Versatile Payload Attachment: The PNP-activated carbonate reacts efficiently with amine-containing payloads to form a stable carbamate linkage.[10]
Experimental Protocols
This section provides detailed protocols for the key steps in the synthesis and characterization of an ADC using the this compound linker.
Protocol 1: Antibody Modification with a Strained Alkyne (e.g., DBCO)
This protocol describes the introduction of a dibenzocyclooctyne (DBCO) group onto the antibody for subsequent strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Exchange the antibody into the reaction buffer at a concentration of 5-10 mg/mL.
-
DBCO-NHS Ester Stock Solution: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 20% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature for 60 minutes.
-
Quenching: Add Tris buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester and buffer exchange the modified antibody into a suitable storage buffer (e.g., PBS) using a desalting column.
-
Characterization: Determine the degree of labeling (DOL) of the DBCO-functionalized antibody using UV-Vis spectroscopy by measuring the absorbance at 280 nm and 309 nm (for DBCO).
Protocol 2: Payload Attachment to this compound Linker
This protocol details the conjugation of an amine-containing cytotoxic payload to the PNP-activated linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Anhydrous N,N-Dimethylformamide (DMF) or DMSO
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 equivalent) in anhydrous DMF or DMSO to a concentration of 10-50 mg/mL.
-
Payload Solution: In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Reaction: Add the payload solution to the linker solution. Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.
-
Incubation: Stir the reaction mixture at room temperature (20-25°C) for 2-18 hours. Monitor the reaction progress by LC-MS or RP-HPLC.
-
Purification: Upon completion, purify the crude reaction mixture by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Lyophilization: Collect the fractions containing the desired product and lyophilize to obtain the final Azido-PEG(4)-Val-Cit-PAB-Payload conjugate as a solid.
-
Characterization: Confirm the identity and purity of the final product by LC-MS.
Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of the azido-functionalized linker-payload to the DBCO-modified antibody.
Materials:
-
DBCO-functionalized antibody (from Protocol 1)
-
Azido-PEG(4)-Val-Cit-PAB-Payload (from Protocol 2)
-
Reaction buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Drug-Linker Stock Solution: Prepare a 10-20 mM stock solution of the Azido-PEG(4)-Val-Cit-PAB-Payload in anhydrous DMSO.
-
Conjugation Reaction: Add a 2-4 fold molar excess of the drug-linker stock solution to the DBCO-functionalized antibody. The final DMSO concentration should be kept at or below 10% (v/v).
-
Incubation: Gently mix the reaction and incubate overnight at 4°C.
-
Purification: Purify the ADC to remove unreacted drug-linker and other impurities. SEC is commonly used to separate the ADC from small molecule reactants.[11] HIC can be employed to separate ADCs with different drug-to-antibody ratios (DARs).[12]
-
Concentration and Formulation: Concentrate the purified ADC and formulate it in a suitable buffer for storage and in vitro/in vivo studies.
ADC Characterization
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[][14]
-
UV-Vis Spectroscopy: This is a simple method for determining the average DAR.[][15] It requires measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, providing information on the DAR distribution.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or deglycosylated ADC provides the most accurate determination of the DAR and the distribution of different drug-loaded species.[][14]
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[11]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the ADC and confirm the covalent attachment of the drug-linker.
In Vitro and In Vivo Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC against antigen-positive and antigen-negative cell lines.[16][17]
Procedure:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates at 37°C for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.[18]
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma and assesses premature drug release.[19][20][21][22]
Procedure:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).
-
Analysis: Analyze the samples to determine the average DAR over time using LC-MS. The amount of released payload can also be quantified.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected when using a Val-Cit linker-based ADC. Actual results will vary depending on the specific antibody, payload, and conjugation conditions.
| Parameter | Typical Value/Range | Method | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC, LC-MS | [15] |
| Monomeric Purity | > 95% | SEC | [11] |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM (Antigen-positive cells) | MTT Assay | [1] |
| Plasma Stability (DAR loss at 7 days) | < 20% (in human plasma) | LC-MS | [20] |
Visualizations
Below are diagrams illustrating the key processes involved in ADC synthesis and mechanism of action.
Caption: Experimental workflow for the synthesis of an ADC using this compound.
Caption: Mechanism of action of a Val-Cit linker-based ADC.
Caption: Logical relationships between linker properties and ADC performance.
References
- 1. thno.org [thno.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 9. Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. agilent.com [agilent.com]
- 15. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ADC Plasma Stability Assay [iqbiosciences.com]
- 21. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Conjugation of Amine-Containing Drugs to Val-Cit-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Val-Cit-PAB-PNP linker is a critical component in the construction of antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted delivery of cytotoxic agents to cancer cells. This linker system is engineered for high stability in systemic circulation and selective cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The valine-citrulline (Val-Cit) dipeptide serves as the specific recognition site for Cathepsin B.[1][2] Upon enzymatic cleavage, the p-aminobenzylcarbamate (PAB) spacer undergoes a self-immolative fragmentation, ensuring the release of the conjugated drug in its active form.[3][4] The p-nitrophenyl (PNP) carbonate group is a highly reactive leaving group that facilitates the efficient conjugation of the linker to amine-containing drugs.[2][5]
These application notes provide a detailed protocol for the conjugation of an amine-containing drug to the Val-Cit-PAB-PNP linker, forming a drug-linker construct ready for subsequent conjugation to a targeting antibody. The protocols outlined below are based on established methodologies and provide a framework for the successful synthesis, purification, and characterization of the drug-linker conjugate.[3][6]
Data Presentation
The following table summarizes the key quantitative parameters for a typical conjugation reaction between an amine-containing drug and the Val-Cit-PAB-PNP linker. Optimal conditions may need to be determined empirically for specific drug molecules.
| Parameter | Value/Condition | Rationale |
| Reactants | ||
| Drug-NH2 | 1.0 equivalent | Stoichiometric baseline for the reaction. |
| Val-Cit-PAB-PNP | 1.1 - 1.5 equivalents | A slight excess of the linker ensures complete consumption of the drug.[3] |
| Reaction Conditions | ||
| Solvent | Anhydrous Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves both the linker and many amine-containing drugs.[3] |
| Base (optional) | Diisopropylethylamine (DIEA) or Pyridine | Can be used to scavenge any acid generated during the reaction and to facilitate the nucleophilic attack of the amine.[3][7] |
| Additive (optional) | 1-Hydroxybenzotriazole (HOBt) | Can be included to enhance the reaction rate and minimize side reactions.[3] |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed to completion without causing degradation of the reactants.[3] |
| Reaction Time | 2 - 16 hours | The reaction progress should be monitored to determine the optimal time for completion.[6][7] |
| Purification and Yield | ||
| Purification Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | A standard and effective method for purifying the drug-linker conjugate from unreacted starting materials and byproducts.[3][7] |
| Typical Yield | 70 - 90% | The expected yield for the purified drug-linker conjugate.[3][7] |
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Drug to Val-Cit-PAB-PNP
This protocol describes the chemical conjugation of a drug containing a primary or secondary amine to the Val-Cit-PAB-PNP linker.
Materials:
-
Amine-containing drug (Drug-NH2)
-
Val-Cit-PAB-PNP linker
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA) or Pyridine (optional)
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation:
-
Ensure all glassware is dry and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF in the reaction vessel.
-
In a separate container, dissolve the Val-Cit-PAB-PNP linker (1.1 equivalents) in anhydrous DMF.[3]
-
-
Reaction:
-
To the solution of the amine-containing drug, add the Val-Cit-PAB-PNP solution.
-
If using, add DIEA (2 equivalents) and a catalytic amount of HOBt (0.1 equivalents).[7]
-
Stir the reaction mixture at room temperature.
-
-
Monitoring:
-
Work-up and Purification:
Protocol 2: Characterization of the Drug-Linker Conjugate
This protocol outlines the analytical methods for characterizing the purified drug-linker conjugate.
Methods:
-
Purity Assessment by HPLC:
-
Analyze the purity of the final product using an analytical reverse-phase HPLC system.
-
A high-purity product should exhibit a single major peak corresponding to the drug-linker conjugate.
-
-
Mass Spectrometry:
-
Confirm the identity of the drug-linker conjugate by mass spectrometry (e.g., LC-MS).
-
The observed mass should correspond to the calculated molecular weight of the desired product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For a comprehensive structural confirmation, acquire 1H and 13C NMR spectra of the drug-linker conjugate.
-
The spectra should be consistent with the proposed structure.
-
Visualizations
Caption: Experimental workflow for the conjugation of an amine-containing drug to the Val-Cit-PAB-PNP linker.
Caption: Mechanism of action of an ADC utilizing a Val-Cit-PAB linker for intracellular drug release.
References
- 1. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. baranlab.org [baranlab.org]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Step-by-Step Guide for Antibody Conjugation Using Click Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Click chemistry has emerged as a powerful tool for the precise and efficient conjugation of molecules to antibodies, enabling the development of next-generation therapeutics and diagnostics, including antibody-drug conjugates (ADCs).[1][] This guide provides a detailed overview of the two primary forms of click chemistry used for antibody conjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] These methods offer high efficiency and specificity, forming a stable triazole linkage.[][3]
Introduction to Click Chemistry for Antibody Bioconjugation
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes.[3] This makes them exceptionally well-suited for modifying complex biomolecules like antibodies.[3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.[3][4] It is known for its high reaction rates and efficiency.[5] However, the potential cytotoxicity of the copper catalyst requires careful consideration and often necessitates the use of chelating ligands to protect the antibody and minimize cellular toxicity.[3][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide.[3] The elimination of the copper catalyst makes SPAAC particularly advantageous for in vivo applications and conjugation to sensitive biological systems.[3]
The choice between CuAAC and SPAAC depends on the specific application, the nature of the molecule to be conjugated, and the tolerance of the antibody to the reaction conditions.[3]
Quantitative Data Summary
The efficiency of antibody bioconjugation via click chemistry can be assessed by various parameters, including the drug-to-antibody ratio (DAR), reaction efficiency, and antibody recovery. The following tables summarize typical quantitative data for different click chemistry approaches.
| Parameter | CuAAC | SPAAC (DBCO/BCN) | Site-Specific (Enzymatic/Genetic) |
| Drug-to-Antibody Ratio (DAR) | 2-8 (heterogeneous)[3] | 2-8 (heterogeneous)[3] | 2 or 4 (homogeneous)[3] |
| Typical Reaction Time | 1-4 hours[3] | 2-24 hours[4] | 2-18 hours |
| Typical Conjugation Efficiency | >95% | >90% | >95% |
| Typical Antibody Recovery | 80-95% | 85-98% | >90% |
Table 1: Comparison of key quantitative parameters for different antibody conjugation strategies.
| Analytical Method | Principle | Information Provided | Typical Application |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. Drug loading increases the hydrophobicity of the ADC.[6][7] | Provides the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.) and allows for the calculation of the average DAR.[6] | Routine analysis of cysteine-linked ADCs.[8] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise mass of the conjugate.[9] | Unambiguous confirmation of conjugation and precise DAR calculation for both intact and reduced ADCs.[9][10] | Detailed characterization of all ADC types, including lysine-linked conjugates.[10] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates molecules based on hydrophobicity under denaturing conditions. | Can be used to determine the DAR of reduced ADCs by separating light and heavy chains with different drug loads.[6] | Orthogonal method for DAR analysis of cysteine-linked ADCs.[6] |
Table 2: Common analytical techniques for the characterization of antibody conjugates.
Experimental Protocols
This section provides detailed methodologies for antibody conjugation using both SPAAC and CuAAC.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-functionalized molecule to an azide-modified antibody.
Materials:
-
Azide-functionalized antibody (in PBS, pH 7.4)
-
DBCO-functionalized payload (e.g., drug, fluorophore)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Protein concentrators (with appropriate molecular weight cut-off)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the DBCO-functionalized payload in anhydrous DMSO at a concentration of 10-20 mM.
-
Ensure the azide-functionalized antibody is in a suitable buffer, such as PBS at pH 7.4. If necessary, perform a buffer exchange using a desalting column. Avoid buffers containing sodium azide.[1]
-
-
Antibody Conjugation:
-
To the azide-functionalized antibody solution (e.g., 1-10 mg/mL in PBS), add the DBCO-functionalized payload stock solution to achieve a final molar excess of the payload (typically 5-20 fold).[4]
-
The final concentration of DMSO should be kept low (e.g., <10%) to maintain antibody stability.[4]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation.[4]
-
-
Purification:
-
Remove the excess, unreacted DBCO-payload by size-exclusion chromatography (SEC) or using a desalting column.
-
Monitor the elution profile by UV absorbance at 280 nm. Collect the fractions corresponding to the antibody conjugate.
-
Concentrate the purified antibody conjugate using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm.
-
Analyze the Drug-to-Antibody Ratio (DAR) using HIC or Mass Spectrometry.[9]
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-functionalized molecule to an azide-modified antibody.
Materials:
-
Azide-functionalized antibody (in PBS, pH 7.4)
-
Alkyne-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns
-
Protein concentrators
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a stock solution of the alkyne-functionalized payload in DMSO.
-
-
Catalyst Premix Formation:
-
Mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the solution to stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Antibody Conjugation:
-
In a reaction tube, combine the azide-modified antibody solution with the alkyne-functionalized payload (typically a 1:4 to 1:10 molar ratio of antibody to payload).
-
Add the Cu(I)/THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the azide).
-
Initiate the reaction by adding sodium ascorbate (e.g., 40 equivalents relative to the azide).
-
Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
-
Purification:
-
Purify the antibody-drug conjugate (ADC) product using size-exclusion chromatography or affinity purification methods to remove unreacted reagents and by-products.
-
-
Characterization:
-
Determine the protein concentration and analyze the DAR as described in the SPAAC protocol.
-
Visualizations
The following diagrams illustrate the experimental workflows and chemical principles of antibody conjugation via click chemistry.
References
- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols: Synthesis of Azido-PEG(4)-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of the drug-linker conjugate, Azido-PEG(4)-Val-Cit-PAB-MMAE. This key intermediate is integral to the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics.
The synthesis involves the reaction of the hetero-bifunctional linker, Azido-PEG(4)-Val-Cit-PAB-PNP, with the potent cytotoxic payload, Monomethyl Auristatin E (MMAE). The linker comprises several key components: an azido (B1232118) group for subsequent conjugation to a monoclonal antibody (mAb) via click chemistry, a PEG4 spacer to enhance solubility, a cathepsin B-cleavable Val-Cit dipeptide for targeted intracellular drug release, and a self-immolative p-aminobenzyl (PAB) spacer.[1][2][3][4] MMAE is a highly effective antimitotic agent that inhibits tubulin polymerization.[5] The p-nitrophenyl (PNP) carbonate group on the linker is the active site for reaction with the secondary amine of MMAE.
These protocols are intended to serve as a comprehensive guide for researchers in the field of ADC development, providing a foundation for the synthesis, purification, and characterization of this critical ADC building block.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | C₄₃H₆₀N₈O₁₅ | 945.0 | Azide, PEG4, Val-Cit, PAB, p-nitrophenyl carbonate |
| Monomethyl Auristatin E (MMAE) | C₃₉H₆₇N₅O₇ | 718.0 | Secondary Amine, Potent Cytotoxin |
| Azido-PEG(4)-Val-Cit-PAB-MMAE | C₆₉H₁₁₃N₁₃O₁₇ | 1396.7 | Azide, PEG4, Val-Cit, PAB, MMAE |
Table 2: Representative Reaction Conditions and Expected Outcome
| Parameter | Value/Condition | Notes |
| Reactants | ||
| This compound | 1.1 equivalents | The activated linker is used in slight excess. |
| MMAE | 1.0 equivalent | The payload is the limiting reagent. |
| Additive | 1.0 equivalent | HOBt or a similar coupling agent can be used to facilitate the reaction. |
| Solvent | ||
| Primary Solvent | Anhydrous Dimethylformamide (DMF) | A polar aprotic solvent is required to dissolve the reactants. |
| Co-solvent/Base | Dry Pyridine (B92270) | Acts as a base to neutralize the p-nitrophenol byproduct. |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperature. |
| Time | 2-4 hours | Reaction progress should be monitored by HPLC or LC-MS. |
| Purification | ||
| Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Enables high-purity isolation of the final product. |
| Expected Outcome | ||
| Yield | ~70-80% | The yield is based on a similar reaction and may vary.[6] |
| Purity | >95% | As determined by HPLC and LC-MS analysis. |
Experimental Protocols
Protocol 1: Synthesis of Azido-PEG(4)-Val-Cit-PAB-MMAE
This protocol details the procedure for the covalent conjugation of MMAE to the this compound linker.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
Dry Pyridine
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Syringes and needles
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add MMAE (1.0 eq.) to a clean, dry round bottom flask.
-
Dissolution: Dissolve the MMAE in anhydrous DMF.
-
Addition of Linker: In a separate vial, dissolve this compound (1.1 eq.) and HOBt (1.0 eq.) in anhydrous DMF.
-
Reaction Initiation: Add the linker solution to the MMAE solution dropwise while stirring.
-
Addition of Base: Add dry pyridine to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by analytical RP-HPLC or LC-MS until the starting materials are consumed.
-
Quenching (Optional): The reaction can be quenched by the addition of a small amount of water.
-
Purification: Purify the crude product directly by semi-preparative RP-HPLC.
Protocol 2: Purification by Reverse-Phase HPLC
Equipment and Reagents:
-
Semi-preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dilute the crude reaction mixture with a small amount of the initial mobile phase.
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Acetonitrile over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm and 280 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the product peak.
-
Analysis: Analyze the collected fractions for purity by analytical RP-HPLC and confirm the product identity by LC-MS.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final Azido-PEG(4)-Val-Cit-PAB-MMAE product as a solid.
Protocol 3: Characterization of Azido-PEG(4)-Val-Cit-PAB-MMAE
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the synthesized product.
-
Method: Use a standard C18 column with a water/acetonitrile gradient containing 0.1% formic acid. The mass spectrometer should be operated in positive ion mode.
-
Expected Result: A major peak corresponding to the [M+H]⁺ ion of Azido-PEG(4)-Val-Cit-PAB-MMAE (expected m/z ≈ 1397.7).
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final product.
-
Method: Use an analytical C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Expected Result: A single major peak with a purity of >95% as determined by peak area integration.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the product.
-
Method: ¹H NMR and ¹³C NMR spectra can be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected Result: The spectra should show characteristic peaks for the MMAE, Val, Cit, PAB, and PEG moieties, confirming the successful conjugation.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for an ADC utilizing a Val-Cit-MMAE payload.
Experimental Workflow
Caption: Workflow for the synthesis and purification of Azido-PEG(4)-Val-Cit-PAB-MMAE.
Logical Relationship of Components
Caption: Relationship of the components in the final antibody-drug conjugate.
References
- 1. N-(Azido-PEG4)-N-(PEG4-Val-Cit-PAB-MMAE)-N-(PEG4-Val-Cit-PAB-Exatecan) | Drug-Linker Conjugate for ADC | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azido-PEG4-Val-Cit-PAB-MMAE | CAS:1869126-64-6 | AxisPharm [axispharm.com]
- 4. N-(Azido-PEG4)-N-bis(PEG4-Val-Cit-PAB-MMAE), ADC linker | BroadPharm [broadpharm.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper (I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool for the bioconjugation of potent cytotoxic drugs to monoclonal antibodies (mAbs), yielding Antibody-Drug Conjugates (ADCs).[1] This reaction's bio-orthogonality, high efficiency, and the stability of the resulting triazole linkage make it an ideal method for creating homogenous and effective ADCs.[2][3] ADCs synthesized via CuAAC have shown significant promise in targeted cancer therapy by enabling the specific delivery of cytotoxic payloads to tumor cells while minimizing systemic toxicity.[1]
This document provides detailed application notes and protocols for the synthesis of ADCs using the CuAAC reaction. It includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of key parameters, and visualizations of the reaction mechanism, experimental workflow, and a representative signaling pathway for the mechanism of action of an ADC.
Data Presentation
The following tables summarize quantitative data from various studies on the efficiency, drug-to-antibody ratio (DAR), and stability of ADCs synthesized using the CuAAC protocol.
| Parameter | Reactants | Catalyst System | Reaction Conditions | Yield/Conversion | Reference |
| Conjugation Efficiency | Azide-modified Antibody + Alkyne-containing Drug | CuSO₄, BTTAA, Sodium Ascorbate (B8700270) | pH 7.0, 25% DMSO | Close to quantitative conversion | [1] |
| Conjugation Yield | Azide-peptides + Alkyne-peptides | Copper wire | DMF, 50 °C, 5 hours | 100% | [4] |
| Reaction Yield | Benzyl azide (B81097) + Phenylacetylene | CuI | 85 °C, 5 hours | 93% | [5] |
| Bioconjugation Yield | LAP-tagged Kinesin + AF647-alkyne | 200 µM CuSO₄, 1 mM BTTAA, 2.5 mM Ascorbate | Room Temperature, 30 min | >70% (Estimated) | [6] |
Table 1: Reaction Efficiency and Yield of CuAAC Reactions. This table provides a summary of the reported yields and conversion rates for CuAAC reactions under different conditions, demonstrating the high efficiency of this conjugation method.
| ADC | Conjugation Strategy | Achieved DAR | Analytical Method | Reference |
| Pertuzumab-MMAE | Alkyne-functionalized antibody + Azide-payload | ~2 | Electrospray Ionization Mass Spectrometry (ESI-MS) | [1] |
| Trastuzumab-MMAE | Site-specific conjugation | 1.7 - 1.9 | Not specified | [4] |
| Cysteine-linked ADC | Reduction of interchain disulfides | 0, 2, 4, 6, 8 | Hydrophobic Interaction Chromatography (HIC) | [4] |
| Intact Glycosylated ADC | Lysine side-chain amidation | 3.6 | LC/MS | [4] |
Table 2: Drug-to-Antibody Ratio (DAR) in CuAAC-Synthesized ADCs. This table presents the drug-to-antibody ratios achieved in different ADC constructs using the CuAAC method, highlighting the ability to control drug loading.
| ADC Linkage | Plasma Source | Incubation Time | Stability (% Drug Loss) | Reference |
| Valine-Citrulline-MMAE | Human | 7 days | Below lower limit of quantitation | [7] |
| CuAAC-based linker | Not specified | Not specified | More stable than traditional cysteine-maleimide linker | [1] |
| Valine-Citrulline Linker | Human | Not specified | Stable | [8] |
| Valine-Citrulline Linker | Mouse | Not specified | Unstable | [8] |
Table 3: In Vitro Plasma Stability of ADCs. This table summarizes the stability of different ADC linkers in plasma, indicating the robust nature of the triazole linkage formed by CuAAC.
Experimental Protocols
Protocol 1: General Procedure for CuAAC-mediated ADC Synthesis
This protocol outlines the general steps for conjugating an azide-modified cytotoxic drug to an alkyne-functionalized monoclonal antibody.
Materials:
-
Alkyne-modified monoclonal antibody (mAb-alkyne) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-modified cytotoxic drug (Drug-azide) dissolved in an organic solvent (e.g., DMSO)
-
Copper (II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper (I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water)
-
Reducing agent, such as sodium ascorbate, freshly prepared stock solution (e.g., 100 mM in water)
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A affinity chromatography)
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HIC-HPLC, LC-MS)
Procedure:
-
Preparation of Reactants:
-
Thaw the mAb-alkyne solution and adjust the concentration to the desired level (e.g., 5-10 mg/mL).
-
Dissolve the Drug-azide in a minimal amount of organic solvent (e.g., DMSO) to the desired stock concentration.
-
-
Catalyst Premix Preparation:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.
-
For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[6]
-
Allow the mixture to stand at room temperature for 1-2 minutes to allow for complex formation.
-
-
Conjugation Reaction:
-
To the mAb-alkyne solution, add the Drug-azide stock solution to achieve the desired molar excess (typically 5-10 fold excess relative to the antibody). The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid antibody denaturation.
-
Add the prepared catalyst premix to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 2.5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine the extent of conjugation.
-
-
Purification of the ADC:
-
Once the reaction is complete, purify the ADC from unreacted drug, catalyst, and other reagents.
-
Size-exclusion chromatography (SEC) is a common method for removing small molecule impurities.
-
Protein A affinity chromatography can also be used to purify the antibody conjugate.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.
-
Confirmation of Conjugation: Confirm the covalent attachment of the drug to the antibody using techniques like SDS-PAGE and MS analysis of the intact or reduced ADC.
-
Mandatory Visualizations
CuAAC Reaction Mechanism
Caption: The catalytic cycle of the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Workflow for ADC Synthesis
References
- 1. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO-Modified Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry technique that enables the efficient and specific conjugation of molecules in complex biological environments.[1] This copper-free click chemistry reaction involves the rapid ligation of a strained alkyne, such as Dibenzocyclooctyne (DBCO), with an azide-functionalized molecule to form a stable triazole linkage.[1][2] The biocompatibility and mild reaction conditions of SPAAC make it an ideal method for the modification of sensitive biomolecules like antibodies, without the need for a cytotoxic copper catalyst.[2][3]
These application notes provide detailed protocols for the preparation of DBCO-modified antibodies and their subsequent conjugation to azide-containing payloads, a critical process in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).[3][4] ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, offering a targeted approach to cancer therapy.[3][5]
Key Features of SPAAC with DBCO-Modified Antibodies:
-
Biocompatible: The reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it suitable for in vivo applications.[2][]
-
High Specificity: The DBCO group selectively reacts with azides, minimizing off-target reactions with other functional groups present in biological systems.[]
-
Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at physiological pH and temperature, preserving the integrity and function of the antibody.[2][]
-
High Efficiency: SPAAC reactions typically proceed with high yields, ensuring efficient formation of the desired antibody conjugate.[]
-
Stability: The resulting triazole linkage is highly stable, ensuring the integrity of the conjugate during subsequent applications.[3]
Experimental Protocols
This section details the protocols for the two key stages of the conjugation process: the modification of an antibody with a DBCO linker and the subsequent SPAAC reaction with an azide-functionalized molecule.
Protocol 1: DBCO-Modification of an Antibody using DBCO-NHS Ester
This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on an antibody with a DBCO-NHS ester.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers like sodium azide, which can interfere with the reaction.[5]
-
If necessary, perform a buffer exchange into PBS, pH 7.4 using an appropriate method (e.g., dialysis, centrifugal filtration).[7]
-
Adjust the antibody concentration to 1-10 mg/mL in PBS.[]
-
-
DBCO-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[]
-
-
Reaction Setup:
-
Incubation:
-
Quenching (Optional):
-
To quench any unreacted DBCO-NHS ester, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[8]
-
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester and other small molecules by purifying the DBCO-modified antibody using a desalting column or size-exclusion chromatography equilibrated with PBS, pH 7.4.[7]
-
-
Characterization:
-
Determine the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated per antibody. This can be achieved using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for DBCO).[]
-
The DOL can be calculated using the following formula: DOL = (A309 * εAb) / (A280 * εDBCO - A309 * CF280 * εAb) Where:
-
A309 and A280 are the absorbances of the conjugate at 309 nm and 280 nm, respectively.
-
εAb is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
εDBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M⁻¹cm⁻¹).[]
-
CF280 is the correction factor for DBCO absorbance at 280 nm.
-
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the DBCO-modified antibody to an azide-containing molecule (e.g., a drug, fluorophore, or biotin).
Materials:
-
DBCO-modified antibody (from Protocol 1)
-
Azide-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4
-
Purification column (e.g., size-exclusion chromatography, affinity chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
In a reaction tube, combine the DBCO-modified antibody with a 2- to 10-fold molar excess of the azide-functionalized molecule.[][7]
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[][8] Reaction times may vary depending on the specific reactants and their concentrations.
-
-
Purification:
-
Purify the antibody conjugate to remove any unreacted azide-functionalized molecule and other impurities. The choice of purification method will depend on the properties of the final conjugate and the excess reactants (e.g., size-exclusion chromatography, hydrophobic interaction chromatography, or affinity chromatography).[]
-
-
Characterization:
-
Analyze the final conjugate to confirm successful conjugation and determine the Drug-to-Antibody Ratio (DAR).
-
SDS-PAGE: A noticeable shift in the molecular weight of the antibody bands (heavy and/or light chains) compared to the unmodified antibody indicates successful conjugation.[]
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for accurate determination of the DAR.
-
UV-Vis Spectroscopy: Can be used to estimate the DAR if the conjugated molecule has a distinct absorbance peak.
-
Data Presentation
The following tables summarize key quantitative data for the experimental protocols.
Table 1: Reaction Conditions for DBCO-Modification of Antibodies
| Parameter | Recommended Range | Reference(s) |
| Antibody Concentration | 1 - 10 mg/mL | [] |
| DBCO-NHS Ester Molar Excess | 10 - 20 fold | [7] |
| Reaction Buffer | PBS, pH 7.4 | [][7] |
| DMSO Concentration | < 20% | [] |
| Incubation Time | 1 - 2 hours (Room Temp) or Overnight (4°C) | [5][7] |
| Quenching Agent (Optional) | 50 - 100 mM Tris-HCl, pH 8.0 | [8] |
Table 2: Reaction Conditions for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Parameter | Recommended Range | Reference(s) |
| Azide-Payload Molar Excess | 2 - 10 fold | [][7] |
| Reaction Buffer | PBS, pH 7.4 | [] |
| Incubation Time | 2 - 12 hours (Room Temp) or Overnight (4°C) | [][8] |
Table 3: Characterization of Antibody Conjugates
| Parameter | Method | Typical Values/Observations | Reference(s) |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | 2 - 8 DBCOs per antibody | [] |
| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry, UV-Vis | 2 - 4 for many ADCs | [7] |
| Conjugation Confirmation | SDS-PAGE | Shift in molecular weight of antibody bands | [] |
| Purity | SEC-HPLC, HIC-HPLC | > 95% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for SPAAC with a DBCO-modified antibody.
ADC Mechanism of Action
Caption: Generalized mechanism of action for an antibody-drug conjugate.
References
- 1. Targeting cancer with antibody-drug conjugates: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody drug conjugates (ADCs): Delivering the next wave of medicines [astrazeneca.com]
- 4. scribd.com [scribd.com]
- 5. ascopubs.org [ascopubs.org]
- 7. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Site-Specific DBCO Modification of DEC205 Antibody for Polymer Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of ADCs with PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it profoundly influences its efficacy, safety, and pharmacokinetic profile.[1][2] An optimal DAR ensures a sufficient therapeutic window, balancing potency against potential toxicity.[3] The incorporation of polyethylene (B3416737) glycol (PEG) linkers in ADC design is a common strategy to enhance solubility, stability, and pharmacokinetic properties.[4] However, these PEGylated linkers can introduce analytical challenges in accurately determining the DAR.
These application notes provide detailed protocols for the primary analytical techniques used to calculate the DAR of ADCs, with a special focus on those containing PEGylated linkers. The methods covered include UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
General Workflow for DAR Determination
The determination of an ADC's DAR is a multi-faceted process that often involves orthogonal methods to ensure accuracy and a comprehensive understanding of the ADC's characteristics. A typical workflow integrates spectroscopic and chromatographic techniques, often coupled with mass spectrometry for definitive identification.
UV-Vis Spectroscopy for Average DAR Calculation
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population.[][6] This technique relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody and the cytotoxic drug.[2]
Protocol
-
Determine Molar Extinction Coefficients (ε):
-
Accurately measure the concentration of the unconjugated antibody and the free drug-linker.
-
Experimentally determine the molar extinction coefficients for the antibody (ε_Ab_) and the drug-linker (ε_Drug_) at two specific wavelengths: typically 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λ_max_).[7]
-
It is also necessary to determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_) and the antibody at λ_max_ (ε_Ab,λ_max_).[8]
-
-
Sample Measurement:
-
Prepare the purified ADC sample in a non-interfering buffer (e.g., PBS).
-
Measure the absorbance of the ADC solution at both 280 nm (A_280_) and λ_max_ (A_λmax_) using a spectrophotometer. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 AU).[7]
-
-
DAR Calculation:
-
Use the following simultaneous equations derived from the Beer-Lambert law to solve for the concentration of the antibody (C_Ab_) and the drug (C_Drug_):
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
Average DAR = C_Drug_ / C_Ab_
-
-
Considerations for ADCs with PEGylated Linkers
-
Linker Absorbance: Ensure that the PEGylated linker itself does not have significant absorbance at the chosen wavelengths, which could interfere with the calculation.[] If it does, a three-component analysis may be necessary.
-
Accuracy of Extinction Coefficients: The accuracy of this method is highly dependent on the precise determination of the molar extinction coefficients.[7] The presence of the PEG linker might subtly alter the absorbance of the drug, so using the PEGylated drug-linker for coefficient determination is crucial.
| Parameter | Typical Value/Condition |
| Wavelength 1 (Antibody) | 280 nm |
| Wavelength 2 (Drug) | Drug-specific λ_max_ (e.g., 253 nm for some auristatins)[7] |
| Instrument | UV-Vis Spectrophotometer |
| Cuvette | Quartz |
| Buffer | Phosphate-Buffered Saline (PBS) or other non-interfering buffer |
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a powerful technique for determining the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) in an ADC preparation.[9] The separation is based on the hydrophobicity of the ADC species; as the number of conjugated hydrophobic drugs increases, so does the retention time on the HIC column.[10] HIC is performed under non-denaturing conditions, which preserves the native structure of the ADC.[7]
Protocol
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Buffer A.[11]
-
-
HIC Method:
-
Column: A column with a hydrophobic stationary phase (e.g., Butyl, Phenyl). A Thermo MabPac HIC-10, 5 µm, 1000 Å column (4.6 mm x 250 mm) is a suitable choice.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detection: UV absorbance at 280 nm.
-
Injection Volume: 50 µL.[11]
-
Gradient: A linear gradient from a high salt concentration to a low salt concentration (e.g., 30% to 100% Buffer B over 35 minutes).[11]
-
-
Data Analysis and DAR Calculation:
-
Identify the peaks in the chromatogram corresponding to different drug-loaded species. The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values.
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area_i_ * DAR_i_) / Σ (Peak Area_i_)
-
Where i represents each drug-loaded species.
-
-
Considerations for ADCs with PEGylated Linkers
-
Reduced Hydrophobicity: The hydrophilic nature of PEG can decrease the overall hydrophobicity of the ADC, leading to earlier elution times for all species compared to ADCs with non-PEGylated linkers.[4] This may necessitate optimization of the gradient to achieve adequate separation.
-
Peak Broadening: The polydispersity of some PEG linkers can lead to peak broadening, potentially complicating the resolution of different DAR species. Using monodisperse PEG linkers can mitigate this issue.[12]
-
Organic Modifiers: For highly hydrophobic payloads, the inclusion of an organic modifier like isopropanol (B130326) in the mobile phase may be necessary to ensure complete elution from the column.[13]
| Parameter | Typical Value/Condition |
| Column | Thermo MabPac HIC-10 (4.6 mm x 250 mm, 5 µm)[11] |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 20 mM Sodium Acetate, pH 5.0[11] |
| Mobile Phase B | 20 mM Sodium Acetate, pH 5.0[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 30°C[11] |
| Detection Wavelength | 280 nm |
| Gradient | 30-100% B over 35 minutes[11] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another chromatographic method used to determine DAR. It separates molecules based on their hydrophobicity, but under denaturing conditions. For ADCs, this method is typically performed on the reduced antibody to separate the light and heavy chains.
Protocol
-
Sample Preparation (Reduction):
-
Dilute the ADC to approximately 1 mg/mL in a suitable buffer.
-
Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10-35 mM.[7][14]
-
Incubate at an elevated temperature (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes) to ensure complete reduction of the interchain disulfide bonds.[7][14]
-
-
RP-HPLC Method:
-
Column: A reversed-phase column suitable for proteins (e.g., wide-pore C4 or C8).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.[8][15]
-
Column Temperature: Elevated temperatures (e.g., 60-80°C) are often used to improve peak shape.[7][15]
-
Detection: UV absorbance at 280 nm.[8]
-
Gradient: A linear gradient of increasing organic solvent (Mobile Phase B).
-
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for the unconjugated and drug-conjugated light chains (L0, L1) and heavy chains (H0, H1, H2, H3).
-
Calculate the weighted average DAR using the following formula for cysteine-conjugated ADCs:
-
Considerations for ADCs with PEGylated Linkers
-
Hydrophilicity Impact: Similar to HIC, the PEG linker's hydrophilicity will reduce the retention time of the conjugated light and heavy chains compared to their non-PEGylated counterparts. Gradient optimization is key.
-
Improved Peak Shape: The increased hydrophilicity imparted by the PEG linker can sometimes improve peak shape and reduce tailing in RP-HPLC, which is beneficial for resolution.
| Parameter | Typical Value/Condition |
| Column | Wide-pore C4 or C8 (e.g., YMC-Triart Bio C4) |
| Mobile Phase A | 0.1% FA in Water[15] |
| Mobile Phase B | 0.1% FA in Acetonitrile[15] |
| Flow Rate | 0.3 mL/min[15] |
| Column Temperature | 60°C[15] |
| Detection Wavelength | 280 nm[8] |
| Reducing Agent | 10-35 mM DTT[7][14] |
Mass Spectrometry (MS) for DAR Determination
Mass spectrometry provides a direct measurement of the ADC's mass, allowing for unambiguous confirmation of drug conjugation and a precise DAR calculation.[1] MS analysis can be performed on the intact ADC or on the reduced light and heavy chains.
Protocol
-
Sample Preparation:
-
Intact ADC: The sample may be deglycosylated using an enzyme like PNGase F to reduce heterogeneity and simplify the mass spectrum.[1]
-
Reduced ADC: The ADC is reduced as described in the RP-HPLC protocol.
-
-
LC-MS Method:
-
LC System: A UHPLC system is typically used.
-
MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.
-
Column:
-
For intact native analysis, a size-exclusion chromatography (SEC) column can be used.[16]
-
For denatured intact or reduced analysis, a reversed-phase column is suitable.
-
-
Mobile Phase:
-
Native SEC-MS: Ammonium Acetate in water.
-
RP-LC-MS: As described in the RP-HPLC protocol.
-
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
The number of conjugated drugs is determined from the mass difference between the ADC species and the unconjugated antibody.
-
The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.
-
The weighted average DAR is then calculated based on the relative abundances of the different drug-loaded species.
-
Considerations for ADCs with PEGylated Linkers
-
Increased Heterogeneity: Polydisperse PEG linkers will result in a complex mass spectrum with multiple overlapping peaks for each DAR species, making deconvolution challenging.[17]
-
Ionization Efficiency: The presence of PEG can sometimes affect the ionization efficiency of the ADC in the mass spectrometer. Optimization of source parameters may be necessary.
-
Software: Specialized software for deconvolution of complex spectra, such as those from PEGylated proteins, is highly advantageous.[1]
| Parameter | Typical Value/Condition |
| MS System | Q-TOF or Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI) |
| Analysis Mode | Intact or Reduced |
| Deconvolution | Required to obtain zero-charge mass |
| Deglycosylation | Optional, using PNGase F |
Conclusion
The accurate determination of the drug-to-antibody ratio is fundamental to the successful development of antibody-drug conjugates. For ADCs containing PEGylated linkers, a comprehensive analytical strategy employing orthogonal methods is essential to overcome the challenges posed by the linker's properties. While UV-Vis spectroscopy offers a rapid estimation of the average DAR, chromatographic techniques like HIC and RP-HPLC provide detailed information on the distribution of drug-loaded species. Mass spectrometry serves as the gold standard for confirming the identity of these species and providing a precise DAR value. By carefully selecting and optimizing these analytical methods, researchers can ensure the quality, consistency, and ultimately the safety and efficacy of these complex and promising biotherapeutics.
References
- 1. enovatia.com [enovatia.com]
- 2. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 11. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. sciex.com [sciex.com]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
Synthesis of Azido-PEG(4)-Val-Cit-PAB-PNP: A Versatile Linker for Antibody-Drug Conjugates
Abstract
This application note provides a detailed protocol for the multi-step synthesis of Azido-PEG(4)-Val-Cit-PAB-PNP, a key bifunctional linker used in the development of antibody-drug conjugates (ADCs). The synthesis involves the sequential coupling of L-valine and L-citrulline, followed by attachment to a p-aminobenzyl alcohol (PAB) self-immolative spacer. Subsequently, an azido-polyethylene glycol (PEG) moiety is introduced to the N-terminus, and the molecule is activated with a p-nitrophenyl (PNP) carbonate for conjugation to drug payloads. This protocol is intended for researchers, scientists, and drug development professionals working in the field of bioconjugation and targeted therapeutics.
Introduction
The development of antibody-drug conjugates (ADCs) as targeted cancer therapies has revolutionized the field of oncology. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. The this compound linker incorporates several key features: a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide for selective payload release in the lysosomal compartment of target cells, a self-immolative p-aminobenzyl alcohol (PAB) spacer to ensure efficient drug liberation, a hydrophilic PEG(4) spacer to improve solubility and pharmacokinetic properties, an azide (B81097) group for bioorthogonal "click" chemistry conjugation to antibodies, and a p-nitrophenyl (PNP) activated carbonate for efficient reaction with amine- or hydroxyl-containing payloads.
Synthesis Overview
The synthesis of this compound is a multi-step process that begins with the formation of the peptide backbone, followed by PEGylation and final activation. The overall synthetic scheme is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade or higher and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and the final product is typically achieved by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
Step 1: Synthesis of Fmoc-Val-Cit-PAB
This step involves the coupling of the Fmoc-protected dipeptide, Fmoc-Val-Cit-OH, with p-aminobenzyl alcohol (PABOH) using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as the coupling agent.
Protocol:
-
To a solution of Fmoc-Val-Cit-OH (1.0 eq) and p-aminobenzyl alcohol (1.0 eq) in a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 4:1 v/v), add EEDQ (1.5 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford Fmoc-Val-Cit-PAB as a solid.
Step 2: Fmoc Deprotection of Fmoc-Val-Cit-PAB
The N-terminal Fmoc protecting group is removed to yield the free amine, which is necessary for the subsequent PEGylation step.
Protocol:
-
Dissolve the Fmoc-Val-Cit-PAB (1.0 eq) in dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess piperidine under reduced pressure.
-
The crude H2N-Val-Cit-PAB is typically used in the next step without further purification.
Step 3: Synthesis of Azido-PEG(4)-Val-Cit-PAB-OH
The azido-PEG moiety is introduced by coupling an activated Azido-PEG(4) derivative, such as the N-hydroxysuccinimide (NHS) ester, with the free amine of the dipeptide-PAB conjugate.
Protocol:
-
Dissolve the crude H2N-Val-Cit-PAB (1.0 eq) in DMF.
-
Add Azido-PEG(4)-NHS ester (1.1 eq) to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain Azido-PEG(4)-Val-Cit-PAB-OH.
Step 4: Synthesis of this compound
The final step involves the activation of the benzylic alcohol of the PAB group with p-nitrophenyl chloroformate to form the reactive PNP carbonate.
Protocol:
-
Dissolve Azido-PEG(4)-Val-Cit-PAB-OH (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) followed by the dropwise addition of a solution of p-nitrophenyl chloroformate (1.5 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | Fmoc-Val-Cit-PAB | C₃₃H₃₉N₅O₆ | 601.70 | 85-95 | >95 |
| 2 | H2N-Val-Cit-PAB | C₁₈H₂₉N₅O₄ | 379.46 | Quantitative | Crude |
| 3 | Azido-PEG(4)-Val-Cit-PAB-OH | C₂₉H₄₈N₈O₉ | 652.75 | 70-85 | >98 (HPLC) |
| 4 | This compound | C₃₆H₅₁N₉O₁₃ | 817.84 | 75-90 | >98 (HPLC) |
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.
Signaling Pathway and Mechanism of Action
The this compound linker is designed for controlled drug release within the target cell. After conjugation of the PNP-activated linker to a payload and subsequent conjugation of the azido (B1232118) group to an antibody, the resulting ADC binds to its target antigen on the cell surface and is internalized, typically via endocytosis. The ADC is then trafficked to the lysosome, where the Val-Cit dipeptide is cleaved by cathepsin B. This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the active drug.
Caption: Mechanism of drug release from an ADC utilizing the Val-Cit-PAB linker.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of the this compound linker. The described methodology allows for the efficient and high-purity production of this critical component for the development of next-generation antibody-drug conjugates. The modular nature of this linker makes it a valuable tool for researchers in the field of targeted drug delivery.
Application Notes and Protocols: In Vitro Cleavage Assay for Val-Cit Linkers Using Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Valine-Citrulline (Val-Cit) dipeptide linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs).[1][] Its strategic importance lies in its susceptibility to cleavage by specific lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][] This targeted cleavage mechanism ensures the conditional release of cytotoxic payloads within cancer cells, maximizing therapeutic efficacy while minimizing systemic toxicity.[4] These application notes provide a detailed protocol for an in vitro assay to evaluate the cleavage of Val-Cit linkers by Cathepsin B, a crucial step in the preclinical validation of ADCs.
Principle of the Assay
The in vitro cleavage assay for Val-Cit linkers using Cathepsin B is designed to quantify the rate and extent of payload release from an ADC construct. The fundamental principle involves the incubation of the ADC, which contains the Val-Cit linker, with purified human Cathepsin B. The enzyme recognizes the Val-Cit dipeptide sequence and hydrolyzes the amide bond, typically between the C-terminus of the citrulline residue and a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[][5] This initial cleavage triggers a cascade of events, leading to the release of the active drug.[1] The amount of released payload is then quantified over time using analytical methods such as High-Performance Liquid Chromatography (HPLC) or fluorescence spectroscopy.[1][6]
Mechanism of Val-Cit Linker Cleavage
The cleavage of the Val-Cit linker by Cathepsin B is a multi-step process that occurs within the lysosome of a target cell after receptor-mediated endocytosis of the ADC.[1] The acidic environment of the lysosome is optimal for Cathepsin B activity.[] The enzyme's S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline, facilitating the hydrolysis of the peptide bond.[1] This cleavage initiates the self-immolation of the PABC spacer, leading to the release of the unmodified, active cytotoxic payload.[1][7] While Cathepsin B is a primary enzyme for this cleavage, other lysosomal proteases like Cathepsin L, S, and F can also contribute.[1]
References
- 1. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in ADC Conjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in their antibody-drug conjugate (ADC) conjugation reactions.
Troubleshooting Guide
Low yield in ADC conjugation can stem from various factors throughout the experimental workflow. This section provides a systematic approach to identifying and resolving common issues.
Issue 1: Consistently Low Drug-to- Antibody Ratio (DAR) and Overall Yield
Question: We are observing a consistently low DAR and poor overall yield after our conjugation reaction and purification. What are the potential causes and how can we improve our conjugation efficiency?
Answer: A low DAR and yield can be attributed to several factors, ranging from the quality of your starting materials to the specifics of your reaction conditions. Here’s a step-by-step troubleshooting approach:
1. Verify Reagent Quality and Concentration:
Start by confirming the quality and concentration of your core components.
-
Antibody Integrity: Ensure your antibody has not aggregated or degraded. Aggregation can be a significant issue, especially when conjugating hydrophobic payloads, leading to product loss during purification.[1][2] We recommend an antibody purity of greater than 95%.[3]
-
Antibody Concentration: The antibody concentration should ideally be above 0.5 mg/mL to avoid overly dilute reaction conditions.[3]
-
Linker-Payload Quality: If using a lyophilized linker-payload, ensure it has been stored correctly (e.g., at -20°C) and is freshly prepared before use to avoid degradation.[4] Verify the purity of the solid material, as contaminants can interfere with the reaction.
-
Reducing/Activating Agent Activity: For cysteine-based conjugation, the activity of the reducing agent (e.g., TCEP) is critical for the complete reduction of interchain disulfide bonds.[1][4] For lysine-based conjugation using NHS esters, ensure the reagent has not been hydrolyzed.
dot
Caption: Troubleshooting workflow for low ADC conjugation yield.
2. Optimize Reaction Conditions:
Suboptimal reaction conditions are a common cause of low conjugation efficiency.[]
| Parameter | Recommendation | Rationale |
| pH | Maintain optimal pH for the specific conjugation chemistry (e.g., 6.5-7.5 for maleimide-thiol).[1] | The reactivity of functional groups is highly pH-dependent. |
| Temperature | Optimize incubation temperature (e.g., room temperature or 4°C).[] | Balances reaction rate with potential for antibody degradation or aggregation. |
| Reaction Time | Monitor the reaction over time to determine the optimal duration.[4][] | Incomplete reactions lead to low DAR, while overly long times can promote aggregation.[1] |
| Molar Ratio | Optimize the molar ratio of linker-payload to antibody. | A low ratio results in a low DAR, while an excessive amount can cause aggregation.[4] |
| Co-solvent | For hydrophobic payloads, consider adding a limited amount of an organic co-solvent (e.g., DMSO, DMA).[1] | Improves the solubility of the linker-payload in aqueous buffers, increasing its availability to react with the antibody.[1] Be cautious, as high concentrations can denature the antibody.[1] |
3. Evaluate Linker Chemistry and Antibody Properties:
The intrinsic properties of your antibody and the chosen linker are crucial.
-
Linker Stability: The linker must be stable under physiological conditions but allow for efficient payload release inside the target cell.[4][6][] The choice of linker can also influence the hydrophobicity and aggregation propensity of the ADC.[4]
-
Antibody Accessibility: The accessibility of conjugation sites (e.g., lysines or cysteines) can vary between antibodies.[4] For cysteine conjugation, inefficient reduction of disulfide bonds is a common bottleneck.[4]
Issue 2: High Levels of Aggregation Post-Conjugation
Question: We are observing significant aggregation of our ADC product after the conjugation reaction, leading to low recovery of the monomeric species after purification. What could be the cause and how can we mitigate this?
Answer: Aggregation is a frequent challenge in ADC development, often exacerbated by the conjugation of hydrophobic payloads.[2]
dot
Caption: Causes and mitigation strategies for ADC aggregation.
Potential Causes:
-
Hydrophobicity: The conjugation of hydrophobic linker-payloads to the antibody surface can create patches that promote self-association and aggregation.[2]
-
High DAR: Over-conjugation can lead to reduced solubility and increased aggregation.[]
-
Unfavorable Buffer Conditions: Incorrect pH or salt concentrations can reduce the stability of the antibody and promote aggregation.[2]
-
Use of Organic Solvents: While necessary for solubilizing some payloads, organic co-solvents can also promote antibody aggregation.[2]
Troubleshooting Steps:
-
Optimize DAR: Aim for a lower, more controlled DAR, as this is often a key factor in aggregation.[]
-
Modify Linker Chemistry: Incorporate hydrophilic linkers (e.g., with PEG moieties) to improve the overall solubility of the ADC and reduce aggregation.[4]
-
Screen Buffer Conditions: Perform formulation screening to identify optimal buffer conditions (pH, excipients) that enhance the stability of the ADC.
-
Purification Strategy: Employ purification methods effective at removing aggregates, such as Size Exclusion Chromatography (SEC) or Hydroxyapatite Chromatography.[8][] Be aware that some purification methods can themselves induce stress and aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to accurately determine conjugation efficiency and DAR?
Several analytical techniques are essential for characterizing ADCs. The choice depends on the specific information required.[4]
| Analytical Technique | Information Provided |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | The most widely used method for determining average DAR and drug-load distribution, especially for cysteine-linked ADCs.[10][11] |
| Reversed-Phase HPLC (RP-HPLC) | Used to evaluate payload stability and release profiles. Can also be used for DAR analysis, including at the light- and heavy-chain levels.[10][11] |
| Size Exclusion Chromatography (SEC-HPLC) | Detects and quantifies aggregates and fragments.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight and integrity of the ADC, providing detailed DAR analysis and identification of different ADC forms.[4][11] |
| UV/Vis Spectroscopy | A simple technique for estimating the average DAR by measuring the absorbance of the protein and the payload.[4] |
Q2: How does the conjugation site (e.g., lysine (B10760008) vs. cysteine) impact yield and product homogeneity?
The conjugation strategy significantly affects the final ADC product.
-
Lysine Conjugation: This method is relatively simple but often results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, as there are many accessible lysine residues on an antibody.[12] This heterogeneity can make it challenging to achieve a consistent product and can impact the ADC's therapeutic index.
-
Cysteine Conjugation: This approach, often involving the reduction of interchain disulfide bonds, offers more control over the conjugation site and typically yields a more homogeneous product with a defined DAR (e.g., 0, 2, 4, 6, 8).[] However, it requires a reduction step that must be carefully controlled to avoid antibody fragmentation. Site-specific conjugation methods, which involve engineering specific cysteine residues, provide even greater control and homogeneity.[]
Q3: Can the purification process itself lead to low yield?
Yes, significant product loss can occur during purification.
-
Aggregation Removal: Methods like SEC are used to remove aggregates, but this inherently separates the desired monomeric ADC from higher molecular weight species, thus reducing the overall yield.[2]
-
Method Optimization: Each purification step (e.g., Tangential Flow Filtration (TFF), chromatography) must be optimized to minimize product loss on columns or membranes.[4][13] For instance, the choice of membrane and buffer conditions in TFF is critical.
-
Hydrophobicity: Highly hydrophobic ADCs may interact non-specifically with chromatography resins, leading to poor recovery.
Experimental Protocols
Protocol: General Cysteine-Based Conjugation
This protocol provides a general workflow for conjugating a maleimide-containing linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
-
Antibody Preparation:
-
Start with a purified antibody (>95% purity) at a concentration of >1 mg/mL in a suitable buffer (e.g., PBS, pH 7.2).
-
If necessary, perform a buffer exchange to remove any interfering substances like Tris or glycine.
-
-
Reduction of Disulfide Bonds:
-
Add a freshly prepared solution of a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution. A molar excess of 2-3 fold per disulfide bond is a typical starting point.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent immediately using a desalting column or TFF. This step is critical to prevent the reducing agent from reacting with the maleimide (B117702) group of the linker-payload.[1]
-
-
Conjugation Reaction:
-
Immediately after removing the reducing agent, add the linker-payload (dissolved in a compatible co-solvent like DMSO if necessary). The molar ratio of linker-payload to antibody should be optimized (e.g., starting with a 5-10 fold molar excess).
-
Incubate the reaction for 1-3 hours at room temperature or on ice.[4] The reaction should be protected from light if the payload is light-sensitive.
-
-
Quenching and Purification:
-
Characterization:
This technical guide is for informational purposes only and should not be considered a substitute for professional scientific advice.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Antibody Conjugation Troubleshooting [bio-techne.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diversification of ADC formats and overcoming purification challenges [lonza.com]
Technical Support Center: Preventing Aggregation of ADCs with Hydrophobic Linkers
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges with the aggregation of Antibody-Drug Conjugates (ADCs), particularly those constructed with hydrophobic linkers and payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a complex issue stemming from various factors that reduce the conformational and colloidal stability of the conjugate. Key causes include:
-
Increased Surface Hydrophobicity : The conjugation of hydrophobic payloads and linkers to an antibody's surface creates new hydrophobic patches. To minimize their exposure to the aqueous environment, ADC molecules can self-associate, leading to aggregation.[1][2]
-
High Drug-to-Antibody Ratio (DAR) : A higher DAR often correlates with increased hydrophobicity and a greater propensity for aggregation.[1][3] While a higher DAR can enhance potency, it may negatively affect pharmacokinetics and stability.[3][4] ADCs with a DAR of 2-4 are often favored to balance efficacy and stability concerns.[3][4]
-
Conjugation Chemistry and Conditions : The conjugation process itself, which may involve the use of organic co-solvents to dissolve hydrophobic components, can induce stress and promote aggregation.[2][5] Unfavorable buffer conditions, such as pH near the antibody's isoelectric point, can also reduce solubility and lead to aggregation.[2]
-
Antibody "Hotspots" : Certain regions on the monoclonal antibody (mAb), often within the antigen-binding fragment (Fab), are inherently prone to aggregation. Modifying the antibody surface can expose these regions and trigger aggregation.[1]
Q2: Why is preventing ADC aggregation a critical quality attribute (CQA)?
A2: Preventing aggregation is critical for several reasons impacting safety, efficacy, and manufacturability:
-
Immunogenicity : Aggregated proteins are known to elicit an immune response in patients, which can lead to adverse effects and neutralization of the therapeutic.[2][6][7]
-
Altered Efficacy and Pharmacokinetics (PK) : Aggregation can lead to faster clearance of the ADC from circulation, reducing its half-life and the amount of drug that reaches the tumor.[4][8] This compromises the overall efficacy of the treatment.[7][9]
-
Reduced Solubility and Stability : High molecular weight aggregates can precipitate out of solution, leading to a loss of active product and making the drug difficult to formulate and administer.[1][7]
-
Off-Target Toxicity : Aggregates can be taken up non-specifically by healthy cells, such as in the liver or kidneys, leading to increased toxicity.[1][10]
Q3: How can the choice of linker impact ADC aggregation?
A3: The linker is a pivotal component that directly influences the physicochemical properties of the ADC.[10][11]
-
Hydrophobic Linkers : Traditional linkers, such as those based on valine-citrulline (Val-Cit), can be hydrophobic and contribute significantly to the ADC's tendency to aggregate.[12]
-
Hydrophilic Linkers : Incorporating hydrophilic spacers into the linker design is a core strategy to mitigate aggregation.[1][11] Polyethylene glycol (PEG) is a commonly used hydrophilic polymer that can create a hydration shell around the ADC, improving solubility and shielding the hydrophobic payload.[13] Other hydrophilic linkers include those with pyrophosphate diester groups or charged sulfonate groups.
Q4: What analytical methods are used to detect and quantify ADC aggregation?
A4: A multi-faceted approach is typically used to characterize ADC aggregation, as no single method provides a complete picture.
-
Size Exclusion Chromatography (SEC) : This is the industry-standard method for quantifying aggregates (dimers, trimers, and higher-order species) based on their hydrodynamic volume.[1][14][15][16] It is crucial for monitoring product purity and stability.
-
Dynamic Light Scattering (DLS) : DLS is a sensitive technique used to detect the presence of a wide size range of aggregates in a solution and can be used to monitor aggregation over time.[1][17]
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates molecules based on their hydrophobicity. While its primary use is to determine the drug-to-antibody ratio (DAR) distribution, it provides critical information on the overall hydrophobicity of the ADC species, which is directly related to aggregation propensity.[18][19]
-
Advanced Methods : Techniques like SEC with Multi-Angle Light Scattering (SEC-MALS) can provide more detailed information on the molecular weight and size distribution of aggregates.[1] Analytical ultracentrifugation (AUC) and flow imaging are also used for in-depth characterization.[1]
Troubleshooting Guide
Problem: My ADC shows significant aggregation or precipitation after conjugation and purification.
This troubleshooting guide provides a logical workflow to diagnose and resolve common aggregation issues encountered during ADC development.
Data & Experimental Protocols
Data Summary: Impact of Linker Hydrophilicity on ADC Aggregation
The strategic incorporation of hydrophilic components, such as PEG moieties, into the linker can dramatically reduce aggregation, even at higher DAR values.
| Linker Type | Payload | Average DAR | % High Molecular Weight (HMW) Aggregates (Stressed, 40°C) | Key Finding |
| Hydrophobic (Val-Cit based) | MMAE | 8 | >95% | Highly hydrophobic combination leads to severe aggregation under thermal stress.[12] |
| Hydrophilic (Exolinker with Glutamic Acid) | MMAE | 8 | <5% | The hydrophilic exolinker design successfully mitigates aggregation for the same payload and DAR.[12] |
| Hydrophilic (PEGylated) | Auristatin | 8 | Significantly Reduced | PEG linkers enable higher DARs with minimal aggregation compared to non-PEGylated counterparts.[1][20] |
| Hydrophobic | SN-38 | >4 | Prone to Aggregation | The hydrophobic nature of the SN-38 payload presents challenges for achieving high DAR without aggregation.[3] |
Data Summary: Effect of Formulation Excipients on mAb/ADC Stability
The choice of excipients in the formulation buffer is critical for minimizing aggregation.
| Excipient | Concentration | Effect on Aggregation | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Mitigates | Stabilizes the protein structure and reduces hydrophobic interactions.[21] |
| Arginine | 50-100 mM | Mitigates | Acts as a suppressor of protein-protein interactions and can reduce viscosity.[21] |
| Polysorbate 20/80 | 0.01-0.05% (w/v) | Mitigates | Surfactants that prevent aggregation at air-water interfaces and shield hydrophobic patches.[] |
| Sodium Chloride | >100 mM | Can Exacerbate | High salt concentrations can sometimes promote aggregation depending on the specific ADC and pH.[23] |
Key Experimental Protocol: Quantifying ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
This protocol outlines a standard method for analyzing the percentage of high molecular weight (HMW) species in an ADC sample.
1. Objective: To separate and quantify ADC monomers from aggregates (dimers and higher-order species) based on size.
2. Materials:
-
ADC Sample (approx. 1 mg/mL)
-
SEC-HPLC System (e.g., Agilent 1260 Infinity Bio-inert LC)[15]
-
SEC Column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)[15]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 6.8 (or other suitable non-denaturing buffer). Note: Mobile phase composition may need optimization to prevent secondary interactions with the column.[16]
-
Sample Vials
3. Instrument Setup:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10-20 µL
-
Detection: UV Absorbance at 280 nm
-
Run Time: 15-20 minutes
4. Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter if it contains visible particulates.
-
Injection: Inject the prepared sample onto the equilibrated SEC system.
-
Data Acquisition: Record the chromatogram for the entire run time.
5. Data Analysis:
-
Identify the peaks in the chromatogram. Aggregates, being larger, will elute first, followed by the monomer, and then any fragments.
-
Integrate the area under each peak.
-
Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
The result provides a quantitative measure of the aggregation level in the sample, which is a critical quality attribute.[15][24]
Visualizations
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 7. thesolubilitycompany.com [thesolubilitycompany.com]
- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 9. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. purepeg.com [purepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. vectorlabs.com [vectorlabs.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
Optimizing p-Nitrophenyl (PNP) Ester Conjugations: A Technical Support Guide
Welcome to the technical support center for p-nitrophenyl (PNP) ester bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common issues. The following sections offer a question-and-answer format to directly address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and problems that arise during PNP ester conjugation reactions.
Q1: Why is my conjugation yield consistently low?
Low conjugation yield is a frequent issue that can stem from several factors, primarily the competing hydrolysis of the PNP ester, suboptimal reaction pH, or issues with the reagents themselves.
Potential Causes & Solutions:
-
PNP Ester Hydrolysis: PNP esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes directly with the desired amine conjugation. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.
-
Solution: Prepare the PNP ester solution in a dry, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use. Avoid storing the ester in aqueous buffers for extended periods. Always use anhydrous solvents to minimize premature hydrolysis.
-
-
Suboptimal Reaction pH: The reaction between the PNP ester and a primary amine is a pH-dependent nucleophilic acyl substitution. For the reaction to proceed efficiently, the amine group must be deprotonated and nucleophilic.
-
Solution: The optimal pH range for most PNP ester conjugations is between 7.2 and 8.5 . Below this range, the amine groups are increasingly protonated and thus less reactive. Above this range, the rate of ester hydrolysis accelerates dramatically, reducing the amount of active ester available for conjugation. A starting pH of 8.0-8.5 is often a good compromise between amine reactivity and ester stability.
-
-
Incorrect Buffer Choice: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the PNP ester, significantly reducing the yield of the desired conjugate.
-
Solution: Always use amine-free buffers. Recommended buffers include Phosphate-Buffered Saline (PBS), Borate, Carbonate/Bicarbonate, and HEPES. If your protein is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is essential before beginning the conjugation.
-
-
Low Reagent Concentration: The competition between the bimolecular conjugation reaction and the unimolecular hydrolysis reaction is more pronounced in dilute protein solutions.
-
Solution: If possible, increase the concentration of the protein to favor the conjugation reaction. A protein concentration of 2-10 mg/mL is a common starting point.
-
Q2: My protein is precipitating during or after the conjugation reaction. What can I do?
Protein precipitation can occur if the conjugation process alters the protein's solubility or if the reaction conditions are not optimal for protein stability.
Potential Causes & Solutions:
-
Proximity to Isoelectric Point (pI): If the reaction buffer pH is close to the protein's isoelectric point, its solubility will be at a minimum, increasing the risk of precipitation.
-
Solution: Adjust the reaction buffer pH to be at least one pH unit away from the protein's pI. For many proteins, moving to a more basic pH (e.g., 8.0-8.5) also enhances amine reactivity.
-
-
Hydrophobicity of the Conjugated Molecule: Attaching a highly hydrophobic molecule via the PNP ester can decrease the overall solubility of the resulting protein conjugate.
-
Solution: Consider using a version of your molecule that includes a hydrophilic spacer, such as a polyethylene (B3416737) glycol (PEG) linker, to improve the solubility of the final conjugate.
-
-
High Degree of Labeling: Excessive modification of lysine (B10760008) residues can alter the protein's surface charge and conformation, leading to aggregation.
-
Solution: Optimize the molar ratio of PNP ester to protein. Perform small-scale pilot reactions with a range of molar ratios (e.g., 5:1, 10:1, 20:1) to find the highest ratio that does not cause precipitation while achieving the desired degree of labeling.
-
-
Suboptimal Buffer Additives: The buffer composition may lack stabilizing agents.
Q3: How do I remove unreacted PNP ester and the p-nitrophenol byproduct after the reaction?
Proper purification is critical to remove excess reagents and byproducts that can interfere with downstream applications.
Solution:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method for separating the larger protein conjugate from smaller molecules like unreacted ester and p-nitrophenol.[4][5][6] The reaction mixture is passed through a column containing porous beads. The large conjugate elutes first, while the smaller molecules are retained longer, allowing for effective separation. Desalting columns (e.g., Sephadex G-25) are ideal for this purpose.
-
Dialysis: For larger volumes, dialysis against an appropriate buffer can effectively remove small-molecule impurities. However, this method is significantly slower than SEC.
Optimizing Reaction Parameters
Successful conjugation depends on the careful control of several key parameters. The tables below summarize the recommended starting conditions and their impact on the reaction.
Table 1: Key Reaction Parameters for PNP Ester Conjugation
| Parameter | Recommended Range | Rationale & Impact on Reaction |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and ester stability. Lower pH reduces amine reactivity; higher pH drastically increases ester hydrolysis.[7] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) slow down both conjugation and hydrolysis, useful for long reactions or sensitive proteins. Room temperature (25°C) provides faster reaction rates.[8][9] |
| Reaction Time | 1 - 4 hours (at 25°C) to Overnight (at 4°C) | Duration should be optimized. Longer times can increase conjugation but also risk hydrolysis and protein degradation. |
| Molar Ratio (Ester:Protein) | 5:1 to 20:1 | Highly dependent on the protein and desired degree of labeling. Start with a 10:1 ratio and optimize. Higher ratios can lead to aggregation. |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis reaction. |
Table 2: PNP Ester Hydrolysis Profile
The stability of the active ester is critical for conjugation efficiency. Hydrolysis rate is highly pH-dependent.
| pH | Relative Hydrolysis Rate | Implication for Conjugation |
| < 7.0 | Low | Ester is stable, but amine reactivity is significantly reduced. |
| 7.2 - 8.5 | Moderate | Optimal range for balancing amine reactivity with manageable hydrolysis. |
| > 9.0 | Very High | Hydrolysis rapidly outcompetes the conjugation reaction, leading to very low yields.[4][7] |
Visualizing the Process
Diagrams can help clarify the chemical reactions and experimental steps involved in PNP ester conjugation.
Caption: PNP ester reacts with a primary amine to form a stable amide bond.
Caption: A typical experimental workflow for PNP ester conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. irejournals.com [irejournals.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Cleavable ADC Linkers in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the stability of antibody-drug conjugate (ADC) linkers in circulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of cleavable ADC linkers in plasma?
A1: The stability of an ADC linker in the bloodstream is a critical determinant of its efficacy and safety.[1][2] Several key factors influence this stability:
-
Linker Chemistry: The intrinsic chemical nature of the linker is paramount. Different classes of cleavable linkers, such as hydrazones (pH-sensitive), disulfides (reduction-sensitive), and peptides (enzyme-sensitive), exhibit varying stability profiles in plasma.[2][3]
-
Conjugation Site: The location of the linker-drug on the antibody can significantly impact stability. Conjugation to solvent-exposed sites may lead to increased payload loss, especially for maleimide-based linkers.[2]
-
Physiological Environment: The in vivo environment, including plasma pH, the presence of plasma proteins, enzymes, and reducing agents like glutathione, can all contribute to premature linker cleavage.[2]
-
Payload Hydrophobicity: Highly hydrophobic payloads can induce ADC aggregation, which can affect stability and pharmacokinetic properties.[2]
-
Drug-to-Antibody Ratio (DAR): High-DAR ADCs, particularly with hydrophobic payloads, can be more susceptible to aggregation and may be cleared more rapidly from circulation.[4]
Q2: What are the consequences of poor ADC linker stability in plasma?
A2: Insufficient linker stability can lead to several undesirable outcomes:
-
Premature Payload Release: The untimely release of the cytotoxic payload into systemic circulation is a major concern, potentially leading to off-target toxicity and damage to healthy tissues.[2]
-
Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the target tumor cells, the therapeutic efficacy of the ADC is diminished.[2]
-
Altered Pharmacokinetics: Instability can change the pharmacokinetic (PK) profile of the ADC, potentially leading to faster clearance from the body and reduced exposure of the tumor to the therapeutic agent.[2]
Q3: How can I improve the stability of my ADC linker?
A3: Several strategies can be employed to enhance the stability of ADC linkers:
-
Optimize Linker Chemistry: For cleavable linkers, fine-tuning the cleavage site can improve stability. For example, modifying peptide linkers can make them less susceptible to plasma proteases.[2] For maleimide-based linkers, hydrolysis of the succinimide (B58015) ring can increase stability.[2]
-
Site-Specific Conjugation: Utilizing antibody engineering to conjugate the linker-drug to more protected, less solvent-exposed sites on the antibody can shield the linker from the surrounding environment and improve stability.[2]
-
Incorporate Hydrophilic Spacers: Adding hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can help to shield a hydrophobic payload, reduce aggregation, and improve the pharmacokinetic profile.[2]
-
Tandem-Cleavage Linkers: A newer strategy involves designing linkers that require two sequential cleavage events to release the payload, which has been shown to dramatically improve tolerability.[5][6]
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Free Payload in an In Vitro Plasma Stability Assay
| Potential Cause | Recommended Solution |
| Inherent Linker Instability | The chosen linker chemistry may be susceptible to cleavage by plasma components. Consider using a more stable linker, such as a non-cleavable linker or a cleavable linker with an optimized cleavage site.[2] For maleimide-based linkers, investigate methods to stabilize the conjugate.[2] |
| Species-Specific Enzyme Activity | Plasma enzymes can vary between species. For example, valine-citrulline (Val-Cit) linkers are known to be unstable in mouse plasma due to the activity of carboxylesterase 1c (Ces1c), but are relatively stable in human plasma.[5][7] If you observe this discrepancy, consider using a different preclinical species or a linker chemistry that is not susceptible to Ces1c, such as a glutamic acid-valine-citrulline (EVCit) linker.[8] |
| Assay Artifacts | The experimental conditions of the plasma stability assay may be causing artificial degradation of the ADC. Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C).[2] Include appropriate controls, such as the ADC incubated in buffer alone, to distinguish between plasma-mediated and inherent instability.[2] |
| ADC Instability During Analysis | The ADC may be degrading during sample preparation or analysis. Minimize sample handling time and maintain samples at low temperatures to reduce degradation.[2] |
Issue 2: ADC Aggregation Observed During Plasma Incubation
| Potential Cause | Recommended Solution |
| High Payload Hydrophobicity | Hydrophobic payloads can promote self-aggregation of the ADC. Incorporate hydrophilic linkers or PEG spacers to increase the overall hydrophilicity of the ADC.[2] |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the overall hydrophobicity of the ADC, which can lead to aggregation.[4] Prepare ADCs with a lower average DAR and evaluate the impact on aggregation using Size Exclusion Chromatography (SEC).[4] |
| Unfavorable Formulation Buffer | Suboptimal pH, ionic strength, or the absence of stabilizing excipients in the formulation buffer can lead to aggregation.[4][9] Screen different buffer conditions and consider the addition of stabilizers such as polysorbates.[4] |
| Antibody Instability | The antibody itself may be prone to aggregation under the assay conditions. Ensure the antibody is stable at 37°C for the duration of the experiment.[9] |
Issue 3: High Background or Poor Signal in ELISA-Based Stability Assay
| Potential Cause | Recommended Solution |
| Non-specific Binding | The detection antibody may be binding non-specifically to the plate or other proteins. Increase the number and duration of wash steps.[10] Optimize the blocking buffer by increasing the incubation time or changing the blocking agent.[10] |
| Insufficient Washing | Residual unbound reagents can cause high background. Ensure thorough washing between all steps.[10][11] |
| Contamination | Contamination of reagents or samples can lead to high background. Use sterile technique and fresh reagents.[11] |
| Incorrect Reagent Concentration | The concentration of the capture or detection antibody may be too high or too low. Titrate the antibodies to determine the optimal concentration.[10] |
Data Presentation: Comparative Plasma Stability of Cleavable Linkers
The stability of an ADC linker is often quantified by its half-life (t₁/₂) in plasma. The following table summarizes reported data for various linker types. Note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Linker Type | Cleavage Mechanism | ADC Model | Species | Plasma Half-life (t₁/₂) / Stability Finding |
| Hydrazone | pH-sensitive | - | Human | ~2 days[12] |
| Silyl Ether | pH-sensitive | MMAE conjugate | Human | >7 days[12][13] |
| Valine-Citrulline (Val-Cit) | Enzyme-sensitive | anti-HER2-MMAF | Human | Stable[14] |
| Valine-Citrulline (Val-Cit) | Enzyme-sensitive | anti-HER2-MMAF | Mouse | Lost >95% of payload after 14 days[8] |
| Glutamic acid-valine-citrulline (EVCit) | Enzyme-sensitive | anti-HER2-MMAF | Mouse | Almost no linker cleavage after 14 days[8] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | Enzyme-sensitive | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12[8] |
| Disulfide | Reduction-sensitive | - | - | Variable, can be improved with steric hindrance[] |
| β-glucuronide | Enzyme-sensitive | - | Human | Generally high plasma stability[16] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay by LC-MS
Objective: To determine the stability of an ADC in plasma over time by measuring the change in the average Drug-to-Antibody Ratio (DAR) and the concentration of released free payload.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with gentle shaking
-
-80°C freezer
-
LC-MS system
-
Reagents for sample processing (e.g., Protein A/G magnetic beads, low pH elution buffer, neutralization buffer, acetonitrile (B52724) for protein precipitation)
Procedure:
-
ADC Incubation:
-
Time-Point Sampling:
-
Sample Analysis to Measure Average DAR:
-
Thaw the plasma samples on ice.
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G beads).[3]
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[3]
-
-
Sample Analysis to Measure Released Payload:
-
Thaw the plasma samples on ice.
-
Precipitate plasma proteins by adding a sufficient volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[17]
-
-
Data Analysis:
-
Plot the average DAR and the concentration of released payload against time.
-
Calculate the half-life (t₁/₂) of the ADC in plasma based on the decrease in DAR.
-
Protocol 2: In Vitro ADC Plasma Stability Assay by ELISA
Objective: To determine the stability of an ADC in plasma by measuring the concentration of antibody-conjugated drug over time.
Materials:
-
Test ADC
-
Plasma from relevant species
-
37°C incubator
-
ELISA plates coated with the target antigen
-
Blocking buffer
-
Wash buffer
-
Enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload
-
Chromogenic or fluorogenic substrate
-
Stop solution
-
ELISA plate reader
Procedure:
-
ADC Incubation:
-
Incubate the ADC in plasma at 37°C as described in the LC-MS protocol.
-
Collect and freeze aliquots at designated time points.
-
-
ELISA Procedure:
-
Thaw plasma samples and dilute them to fall within the dynamic range of the assay.
-
Add the diluted plasma samples to the antigen-coated wells. The intact ADC will bind to the coated antigen. Incubate and wash.[8]
-
Add the enzyme-conjugated anti-payload secondary antibody. This will only bind to ADCs that have retained their payload. Incubate and wash.[8]
-
Add the substrate and incubate until color develops.
-
Add the stop solution and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of the intact ADC.
-
Calculate the concentration of the antibody-conjugated drug in each sample at each time point.
-
Plot the concentration of the antibody-conjugated drug against time to determine the stability profile.
-
Visualizations
Caption: Decision workflow for selecting a stable ADC linker.
Caption: General workflow for an in vitro ADC plasma stability assay.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Best Practices for Purification of Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of antibody-drug conjugates (ADCs). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities that need to be removed during ADC purification?
A1: The primary impurities to be removed during ADC purification include unconjugated antibodies, free drug-linker, residual solvents from the conjugation reaction (e.g., DMSO, DMAc), and product-related impurities such as aggregates and fragments.[1][] Controlling these impurities is critical for the safety and efficacy of the final ADC product.
Q2: Which chromatographic techniques are most commonly used for ADC purification?
A2: The most prevalent chromatographic techniques for ADC purification are Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX).[][3] Each method separates molecules based on different physicochemical properties and is often used in combination to achieve high purity.
Q3: What is the significance of the Drug-to-Antibody Ratio (DAR) and how is it controlled during purification?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody. It directly impacts the ADC's potency and therapeutic window.[4] Purification techniques like Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different DARs, allowing for the isolation of a more homogeneous product with a desired DAR profile.[5]
Q4: How can I remove residual organic solvents from my ADC preparation?
A4: Tangential Flow Filtration (TFF) is a highly effective method for removing residual organic solvents, such as DMSO or DMAc, from the ADC solution through a process called diafiltration.[6] This technique exchanges the buffer and removes small molecules while retaining the larger ADC.
Q5: What are the main causes of ADC aggregation and how can it be minimized?
A5: ADC aggregation can be caused by several factors, including the hydrophobicity of the payload, unfavorable buffer conditions (pH and ionic strength), and physical stress during processing.[5][7] Minimizing aggregation can be achieved by optimizing conjugation conditions, using stabilizing excipients in buffers, and employing gentle purification techniques.[5] Hydroxyapatite chromatography has also been shown to be effective in removing aggregates.[][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during ADC purification.
Problem 1: Low Yield of Purified ADC
| Possible Cause | Troubleshooting Steps |
| Non-specific binding to chromatography resin | - Optimize buffer conditions (pH, ionic strength) to minimize non-specific interactions.- Consider using a different type of chromatography resin with lower non-specific binding properties. |
| Precipitation of ADC during purification | - Adjust buffer pH to be further from the isoelectric point (pI) of the ADC.- Increase the ionic strength of the buffer to enhance solubility.- Add stabilizing excipients such as arginine or polysorbates. |
| Loss of ADC during Tangential Flow Filtration (TFF) | - Ensure the molecular weight cut-off (MWCO) of the TFF membrane is appropriate (typically 3-5 times smaller than the ADC).- Optimize TFF operating parameters like transmembrane pressure (TMP) and feed flow rate to minimize shear stress.[6] |
Problem 2: High Levels of Aggregates in the Final Product
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of the ADC | - Optimize the conjugation reaction to achieve a lower, more homogeneous DAR.- Employ Hydrophobic Interaction Chromatography (HIC) to separate aggregates from the monomeric ADC.[5][9] |
| Inappropriate buffer conditions | - Screen different buffer systems to find conditions that minimize aggregation.[5] The pH and ionic strength of the buffer can significantly impact protein stability.[10][11]- Use additives like arginine to suppress aggregation. |
| Inefficient purification method | - Incorporate a Size Exclusion Chromatography (SEC) step, which is highly effective at separating molecules based on size, to remove aggregates.[][12]- Consider using multimodal chromatography, which can offer unique selectivity for aggregate removal.[12] |
Problem 3: Incomplete Removal of Free Drug-Linker
| Possible Cause | Troubleshooting Steps |
| Insufficient diafiltration volumes in TFF | - Increase the number of diavolumes during the TFF step to ensure complete removal of the small molecule impurities. |
| Self-association of the drug-linker | - Some hydrophobic drug-linkers can form micelles that are not efficiently removed by TFF alone.[] In such cases, a subsequent chromatography step like SEC or HIC is necessary. |
| Interaction of the drug-linker with the ADC or membrane | - Optimize the diafiltration buffer composition (e.g., pH, addition of a low percentage of organic solvent) to disrupt interactions and facilitate removal. |
Problem 4: Heterogeneous Drug-to-Antibody Ratio (DAR)
| Possible Cause | Troubleshooting Steps |
| Non-optimized conjugation reaction | - Adjust the molar ratio of drug-linker to antibody during conjugation.- Optimize reaction parameters such as pH, temperature, and reaction time. |
| Lack of selective purification method | - Utilize Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs. A gradient elution can resolve species with varying levels of hydrophobicity.[5][13] |
| Analytical limitations | - Use appropriate analytical techniques like HIC-HPLC or mass spectrometry to accurately determine the DAR distribution of the purified product.[4] |
Quantitative Data Summary
Table 1: Typical Operating Parameters for Tangential Flow Filtration (TFF) in ADC Purification
| Parameter | Recommended Range | Purpose |
| Membrane MWCO | 30 kDa (for a ~150 kDa ADC) | Efficient retention of ADC while allowing passage of small molecule impurities. |
| Feed Flow Rate | 5 - 18 L/min/m² | To control shear forces and maintain flux.[14] |
| Transmembrane Pressure (TMP) | 10 - 20 psi | Driving force for filtration; needs to be optimized to balance flux and minimize protein aggregation. |
| Diafiltration Volumes | 5 - 10 | To ensure complete removal of solvents and unconjugated drug-linker.[14] |
| Protein Concentration | 25 - 30 g/L | Target concentration for efficient diafiltration. |
Table 2: Recommended Buffer Systems for ADC Purification Chromatography
| Chromatography Mode | Buffer System Example | Typical pH Range | Purpose |
| Hydrophobic Interaction (HIC) | Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium SulfateMobile Phase B: 25 mM Sodium Phosphate | 6.5 - 7.5 | High salt promotes binding to the hydrophobic resin; a decreasing salt gradient elutes the ADC species based on hydrophobicity.[5] |
| Size Exclusion (SEC) | 150 mM Sodium Phosphate, 200 mM NaCl | 6.8 - 7.4 | Isocratic elution in a physiological buffer to separate molecules based on size without strong interactions with the stationary phase.[15][16] |
| Ion-Exchange (IEX) - Cation | Mobile Phase A: 20 mM MESMobile Phase B: 20 mM MES + 1 M NaCl | 5.0 - 6.5 | Binds positively charged ADC variants; elution with an increasing salt gradient separates based on charge heterogeneity.[7] |
Experimental Protocols
Protocol 1: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)
This protocol is designed to separate ADC species based on their hydrophobicity, which is useful for DAR fractionation and aggregate removal.
-
Column and Buffer Preparation:
-
Equilibrate a HIC column (e.g., Butyl or Phenyl Sepharose) with Equilibration Buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
-
Sample Preparation:
-
Adjust the ADC sample to a high salt concentration to match the Equilibration Buffer by adding a concentrated salt stock solution. This promotes binding to the column.
-
-
Loading:
-
Load the prepared ADC sample onto the equilibrated HIC column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 3-5 column volumes (CVs) of Equilibration Buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound ADC species using a linear gradient from the Equilibration Buffer (100% Mobile Phase A) to a low salt Elution Buffer (e.g., 25 mM Sodium Phosphate, pH 7.0; 100% Mobile Phase B). The gradient allows for the separation of species with different hydrophobicities (e.g., different DARs).
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution gradient and analyze them using SEC-HPLC and HIC-HPLC to determine purity, aggregate content, and DAR distribution.
-
Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)
This protocol is effective for separating monomeric ADC from high molecular weight aggregates.
-
Column and Buffer Preparation:
-
Sample Preparation:
-
Concentrate the ADC sample if necessary. The sample volume should typically be less than 5% of the total column volume.[15]
-
-
Loading:
-
Inject the ADC sample onto the equilibrated SEC column.
-
-
Elution:
-
Perform an isocratic elution with the SEC Buffer at a constant flow rate. Molecules will separate based on their size, with larger molecules (aggregates) eluting first, followed by the monomeric ADC.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the different peaks and analyze for purity and aggregate content using analytical SEC-HPLC.
-
Protocol 3: Charge Variant Analysis by Ion-Exchange Chromatography (IEX)
This protocol is used to separate ADC isoforms based on differences in their surface charge.
-
Column and Buffer Preparation:
-
Equilibrate a cation exchange column (for ADCs with a basic pI) with a low ionic strength Equilibration Buffer (e.g., 20 mM MES, pH 6.0).
-
-
Sample Preparation:
-
Perform a buffer exchange of the ADC sample into the Equilibration Buffer.
-
-
Loading:
-
Load the sample onto the equilibrated IEX column.
-
-
Washing:
-
Wash the column with the Equilibration Buffer (3-5 CVs) to remove unbound material.
-
-
Elution:
-
Elute the bound ADC variants using a linear salt gradient (e.g., 0-0.5 M NaCl in the Equilibration Buffer). More highly charged species will elute at higher salt concentrations.
-
-
Fraction Collection and Analysis:
-
Collect and analyze fractions to characterize the charge heterogeneity of the ADC population.
-
Visualizations
Caption: A typical workflow for the purification of antibody-drug conjugates.
Caption: A logical troubleshooting guide for addressing high aggregate levels in ADC purification.
References
- 1. phenomenex.blog [phenomenex.blog]
- 3. conductscience.com [conductscience.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 7. ymc.eu [ymc.eu]
- 8. researchgate.net [researchgate.net]
- 9. Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody Aggregate Removal Using a Mixed-Mode Chromatography Resin | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. adcreview.com [adcreview.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Addressing Premature Drug Release from Cleavable Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on identifying, troubleshooting, and mitigating premature drug release from cleavable linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature drug release from cleavable linkers?
A1: Premature drug release, a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy, is often caused by several factors:
-
Linker Chemistry: The intrinsic chemical stability of the linker is a primary determinant. For instance, some peptide linkers can be susceptible to cleavage by proteases present in systemic circulation.[1][2] Similarly, hydrazone linkers can be unstable in the physiological pH of blood, leading to hydrolysis.[3][]
-
Enzymatic Degradation: Enzymes in the plasma, such as proteases and esterases, can recognize and cleave susceptible linkers.[1][5] For example, the commonly used valine-citrulline (VC) linker can be cleaved by neutrophil elastase.[5]
-
Chemical Instability: The physiological environment of the bloodstream (pH ~7.4) can lead to the hydrolysis of certain linker types, such as hydrazones.[3][] Disulfide linkers can also be susceptible to reduction by circulating thiols like glutathione.[6]
-
Payload Hydrophobicity: Highly hydrophobic payloads can induce ADC aggregation. This aggregation can alter the ADC's conformation, potentially exposing the linker to the surrounding environment and making it more susceptible to cleavage.[7][8]
-
Conjugation Site: The location of the linker-drug on the antibody can significantly impact stability. Conjugation to more solvent-exposed sites can leave the linker vulnerable to enzymatic or chemical attack.[9]
Q2: What are the consequences of premature drug release?
A2: The premature release of the cytotoxic payload has significant negative consequences:
-
Off-Target Toxicity: The free drug can circulate systemically and damage healthy tissues, leading to adverse side effects.[2][10] This is a major cause of dose-limiting toxicities observed in some ADC clinical trials.[11]
-
Reduced Efficacy: If the payload is released before the ADC reaches the target tumor cells, the therapeutic efficacy is diminished as less of the potent drug is delivered to its intended site of action.[2][11]
-
Altered Pharmacokinetics: The release of the payload changes the ADC's properties, which can lead to faster clearance from the body and a reduced therapeutic window.[]
Q3: How can I improve the stability of my cleavable linker?
A3: Several strategies can be employed to enhance linker stability:
-
Optimize Linker Chemistry: This is a key strategy. For peptide linkers, modifying the amino acid sequence can reduce susceptibility to plasma proteases.[13] For example, incorporating sterically hindered amino acids near the cleavage site can protect the linker.
-
Increase Hydrophilicity: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can help to shield the linker and payload, reducing aggregation and non-specific interactions.[8]
-
Tandem-Cleavage Linkers: This innovative approach requires two sequential enzymatic steps to release the payload.[14] The first cleavage event, typically occurring in the lysosome, unmasks the second cleavage site, providing an additional layer of stability in circulation.[14]
-
Site-Specific Conjugation: Conjugating the linker-drug to specific, less solvent-exposed sites on the antibody can protect the linker from the surrounding environment and improve stability.[9][13]
-
Linker Design with Steric Hindrance: Introducing bulky chemical groups near the cleavage site can physically block the approach of enzymes or chemical agents that would otherwise lead to premature cleavage.[6]
Troubleshooting Guides
Problem 1: High levels of free payload detected in in vitro plasma stability assays.
| Possible Cause | Troubleshooting Steps |
| Linker is susceptible to plasma enzymes. | 1. Identify the cleaving enzyme: Conduct the stability assay in the presence of specific enzyme inhibitors to identify the class of enzyme responsible (e.g., protease, esterase). 2. Modify the linker: Redesign the linker to be resistant to the identified enzyme. For peptide linkers, alter the amino acid sequence. 3. Switch linker type: Consider using a different class of cleavable linker (e.g., pH-sensitive instead of enzyme-sensitive) or a non-cleavable linker if the payload is still active when attached to an amino acid residue.[9] |
| Linker is chemically unstable at physiological pH. | 1. Assess stability in buffer: Perform the stability assay in a buffer at pH 7.4 without plasma to confirm chemical instability. 2. Modify linker chemistry: Introduce chemical modifications to enhance stability. For example, for hydrazone linkers, modifying the ketone component can improve stability.[3] |
| Assay artifacts. | 1. Optimize assay conditions: Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C). 2. Include appropriate controls: Run control experiments with the ADC in buffer alone to distinguish between plasma-mediated and inherent instability. |
Problem 2: ADC shows significant aggregation during or after conjugation.
| Possible Cause | Troubleshooting Steps |
| High hydrophobicity of the payload and/or linker. | 1. Incorporate hydrophilic linkers: Use linkers containing hydrophilic spacers like PEG to increase the overall hydrophilicity of the ADC.[8] 2. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may reduce the propensity for aggregation.[9] |
| Unfavorable buffer conditions. | 1. Screen different formulations: Experiment with a range of buffer conditions (pH, ionic strength, excipients) to identify a formulation that minimizes aggregation.[15] 2. Use stabilizing excipients: Include excipients such as polysorbates or sugars in the formulation to prevent aggregation.[7] |
| Heterogeneous ADC mixture. | 1. Utilize site-specific conjugation: Employ site-specific conjugation techniques to produce a more homogeneous ADC with a defined DAR.[15] |
Quantitative Data Summary
The following tables summarize publicly available data on the stability of different cleavable linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Plasma/Serum Stability of Various Cleavable Linkers
| Linker Type | Specific Linker | ADC | Species | Stability (Half-life or % Remaining) | Reference(s) |
| Hydrazone | Phenylketone-derived hydrazone | - | Human Plasma | t1/2 ≈ 2 days | [3] |
| Hydrazone | - | - | Plasma (pH 7) | t1/2 = 183 hours | [] |
| Disulfide | - | - | - | - | - |
| Peptide | Val-Cit-PABC | - | Human Plasma | t1/2 = 230 days | [3] |
| Peptide | Phe-Lys-PABC | - | Human Plasma | t1/2 = 30 days | [3] |
| Peptide | Val-Cit-PABC | - | Mouse Plasma | t1/2 = 80 hours | [3] |
| Peptide | Phe-Lys-PABC | - | Mouse Plasma | t1/2 = 12.5 hours | [3] |
| Peptide | Val-Cit | cAC10-MMAE | Mouse | t1/2 ≈ 144 hours (6.0 days) | [16] |
| β-Glucuronide | Glucuronide-MMAE | - | Rat Plasma | Highly stable | [14] |
| Tandem-Cleavage | Glucuronide-Dipeptide | Anti-CD79b-MMAE | Rat Serum | More stable than monocleavage linkers | [14] |
Table 2: In Vivo Stability of Val-Cit Linkers
| ADC | Species | Stability (Apparent Linker Half-life) | Reference(s) |
| cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [16] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of premature drug release from an ADC in plasma.
Materials:
-
ADC of interest
-
Control ADC (with a known stable linker, if available)
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS)[9][17]
Procedure:
-
Preparation: Thaw frozen plasma at 37°C. Centrifuge to remove any precipitates.
-
Incubation:
-
Spike the ADC into the plasma at a final concentration typically between 10 and 100 µg/mL.
-
As a control, spike the ADC into PBS at the same concentration.
-
Incubate the samples at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.
-
Sample Processing: Immediately stop the reaction by either flash-freezing the sample in liquid nitrogen and storing it at -80°C or by adding a quenching solution (e.g., acetonitrile) to precipitate plasma proteins and stop enzymatic activity.
-
Quantification:
-
Intact ADC Measurement (by ELISA or LC-MS): Measure the concentration of the intact ADC at each time point. A decrease in concentration over time indicates instability.[9][16]
-
Free Payload Measurement (by LC-MS/MS): Extract the released payload from the plasma sample and quantify its concentration. An increase in the free payload concentration over time indicates linker cleavage.[9]
-
-
Data Analysis: Plot the percentage of intact ADC remaining or the concentration of released payload against time to determine the stability profile and calculate the half-life of the linker in plasma.
Protocol 2: In Vivo Stability Assessment
Objective: To evaluate the stability of an ADC in a living organism.
Materials:
-
ADC of interest
-
Animal model (e.g., mice, rats)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Centrifuge
-
Analytical method for quantification (e.g., ELISA, LC-MS)[16][18]
Procedure:
-
Dosing: Administer the ADC to the animal model via intravenous (IV) injection at a predetermined dose.
-
Blood Sampling: At specified time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose), collect blood samples.
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.
-
Quantification:
-
ELISA for Intact ADC: Use a sandwich ELISA to quantify the concentration of intact ADC in the plasma samples. This typically involves a capture antibody that binds the ADC's antibody portion and a detection antibody that recognizes the payload.[16]
-
LC-MS for Total Antibody and Conjugated Drug: Use LC-MS to measure the concentration of total antibody (conjugated and unconjugated) and the antibody-conjugated drug. The difference between these two values over time can indicate the extent of drug deconjugation.[18][19]
-
-
Data Analysis: Plot the plasma concentration of the intact ADC, total antibody, and/or conjugated drug versus time to determine the pharmacokinetic profile and assess the in vivo stability of the ADC.
Visualizations
Caption: Key factors that can lead to the premature release of a drug from a cleavable linker.
Caption: A systematic workflow for troubleshooting and addressing premature drug release.
References
- 1. benchchem.com [benchchem.com]
- 2. njbio.com [njbio.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. contractpharma.com [contractpharma.com]
- 11. reactionbiology.com [reactionbiology.com]
- 13. pharmafocuseurope.com [pharmafocuseurope.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmtech.com [pharmtech.com]
- 16. benchchem.com [benchchem.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. mdpi.com [mdpi.com]
- 19. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of ADC Heterogeneity by HIC and SEC
Welcome to the technical support center for the characterization of Antibody-Drug Conjugate (ADC) heterogeneity using Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address the challenges associated with ADC heterogeneity.
Frequently Asked Questions (FAQs)
General ADC Heterogeneity
Q1: What are the primary sources of heterogeneity in my ADC preparation?
A1: Heterogeneity in ADCs is a common challenge and can arise from several factors:
-
Variable Drug-to-Antibody Ratio (DAR): The conjugation process often results in a mixture of ADC species with different numbers of drug molecules attached to each antibody (e.g., DAR 0, 2, 4, 6, 8).[1] This is a major contributor to the overall heterogeneity.[1]
-
Conjugation Site Heterogeneity: For lysine-based conjugations, the linker can attach to various lysine (B10760008) residues on the antibody surface, leading to a diverse population of positional isomers.[2] Cysteine-based conjugations, while generally more controlled, can still exhibit heterogeneity.[3][4]
-
Presence of Aggregates and Fragments: The conjugation process, particularly the introduction of hydrophobic payloads, can induce the formation of high molecular weight aggregates or lead to fragmentation of the antibody.[1][5]
-
Process-Related Impurities: Residual unconjugated drug, linker, and other reagents from the conjugation and purification steps can be present in the final preparation.[1]
-
Charge Variants: Monoclonal antibodies naturally exhibit charge heterogeneity due to post-translational modifications (PTMs) like deamidation and glycosylation. This can be further compounded by the conjugation process.[1][6]
Hydrophobic Interaction Chromatography (HIC)
Q2: Why is HIC a suitable technique for characterizing ADC heterogeneity?
A2: HIC is a powerful tool for ADC analysis because it separates molecules based on their hydrophobicity under non-denaturing conditions.[7][8] Since the cytotoxic drugs (payloads) conjugated to the antibody are typically hydrophobic, ADCs with different numbers of attached drugs will have varying degrees of hydrophobicity.[3][9] This allows HIC to effectively separate different DAR species, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing DARs.[1][10]
Q3: Can HIC be used for all types of ADCs?
A3: HIC is most effective for cysteine-linked ADCs where the increase in hydrophobicity with each added drug is more uniform.[9][11] For lysine-linked ADCs, the large number of potential conjugation sites and resulting positional isomers can lead to broad, poorly resolved peaks, making HIC less suitable for detailed characterization.[11][12]
Q4: Is HIC compatible with mass spectrometry (MS)?
A4: HIC is inherently incompatible with direct MS analysis due to the high concentrations of non-volatile salts used in the mobile phase.[3][13] However, two-dimensional liquid chromatography (2D-LC) setups, such as HIC-SEC or HIC-RP, can be employed to desalt the sample after HIC separation and before MS analysis.[14][15]
Size Exclusion Chromatography (SEC)
Q5: What is the primary application of SEC in ADC characterization?
A5: SEC is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in biotherapeutic preparations, including ADCs.[6][16][17] It separates molecules based on their hydrodynamic radius (size), with larger molecules like aggregates eluting first, followed by the monomer, and then smaller fragments.[18]
Q6: Why is ADC analysis by SEC sometimes challenging?
A6: The increased hydrophobicity of ADCs compared to their parent monoclonal antibodies can lead to non-specific interactions with the SEC stationary phase.[19][20] This can result in poor peak shape, tailing, and delayed elution times, which can complicate the accurate quantification of aggregates and fragments.[5][21]
Q7: How can I mitigate non-specific interactions in SEC analysis of ADCs?
A7: Several strategies can be employed to reduce non-specific interactions:
-
Mobile Phase Optimization: Adding organic modifiers like isopropanol (B130326) or acetonitrile (B52724) to the mobile phase can help disrupt hydrophobic interactions.[20][21] Adjusting the pH and ionic strength of the mobile phase can also improve peak shape and resolution.[19]
-
Column Selection: Using SEC columns with a hydrophilic coating or specifically designed for the analysis of hydrophobic proteins can minimize secondary interactions.[5][19]
-
Temperature Control: Running the separation at an elevated temperature can sometimes reduce hydrophobic interactions, but care must be taken to avoid denaturing the ADC.[22]
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
| Issue | Probable Cause(s) | Solution(s) |
| Poor resolution of DAR species | - Inappropriate stationary phase- Suboptimal salt concentration or type in the mobile phase- Gradient is too steep- Inappropriate pH | - Screen different HIC columns (e.g., Butyl, Phenyl) to find the best selectivity.[14]- Optimize the salt type (e.g., ammonium (B1175870) sulfate (B86663), sodium chloride) and its concentration in the starting buffer.[3][23]- Decrease the gradient slope to improve separation.[23]- Adjust the mobile phase pH; hydrophobic interactions are often stronger near the protein's isoelectric point.[14][23] |
| Broad or tailing peaks | - Secondary interactions with the stationary phase- Sample overloading- Heterogeneity of the ADC (e.g., positional isomers in lysine-linked ADCs) | - Add a low concentration of an organic solvent (e.g., isopropanol) to the mobile phase to reduce strong hydrophobic interactions.[23]- Reduce the amount of sample injected onto the column.- For highly heterogeneous samples, HIC may not provide sharp peaks. Consider orthogonal methods like RP-HPLC.[11] |
| Low recovery/No elution of highly hydrophobic species | - Very strong hydrophobic interactions between the ADC and the stationary phase | - Add a higher concentration of organic solvent to mobile phase B.[23]- Use a less hydrophobic stationary phase.- Decrease the salt concentration in the starting buffer (Mobile Phase A).[24] |
| Irreproducible retention times | - Inconsistent mobile phase preparation- Temperature fluctuations- Column degradation | - Ensure accurate and consistent preparation of mobile phases, especially the salt concentrations.- Use a column thermostat to maintain a constant temperature.- Implement a column cleaning and regeneration protocol. Replace the column if necessary. |
Size Exclusion Chromatography (SEC)
| Issue | Probable Cause(s) | Solution(s) |
| Peak tailing or splitting | - Secondary hydrophobic or ionic interactions between the ADC and the stationary phase | - Add an organic modifier (e.g., 10-15% isopropanol or acetonitrile) to the mobile phase to disrupt hydrophobic interactions.[20][21]- Increase the ionic strength of the mobile phase (e.g., add 150-300 mM NaCl) to reduce electrostatic interactions.[21]- Adjust the mobile phase pH away from the ADC's isoelectric point.[19]- Select an SEC column with a more inert surface chemistry.[5] |
| Poor resolution between monomer and aggregate peaks | - Inappropriate column pore size- Suboptimal flow rate- High sample concentration leading to viscosity effects | - Choose a column with a pore size suitable for the molecular weight range of your ADC and its aggregates.[25]- Optimize the flow rate; lower flow rates often improve resolution.- Inject a lower concentration of the sample. |
| Appearance of new peaks or changes in peak area over time | - Sample instability (aggregation or fragmentation) during analysis or storage | - Analyze samples as quickly as possible after preparation.- Ensure the mobile phase conditions are not inducing aggregation or fragmentation.- Evaluate the stability of the ADC in the chosen mobile phase. |
| Low sample recovery | - Adsorption of the ADC to the column matrix or system components | - Use a bio-inert HPLC/UHPLC system to prevent adsorption to metal surfaces.[5]- Modify the mobile phase composition (see solutions for peak tailing).- Ensure proper column passivation before analysis. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Objective: To separate and quantify the different DAR species in an ADC preparation.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm)[26]
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0[26]
-
Mobile Phase B: 25 mM potassium phosphate, pH 7.0, containing 25% (v/v) isopropanol[26]
-
HPLC or UHPLC system with a UV detector
Methodology:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.[26]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Sample Injection: Inject 10-20 µL of the prepared ADC sample onto the column.
-
Gradient Elution: Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 12 minutes).[26]
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different DAR species. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs.[1] Calculate the relative percentage of each species and the average DAR using a weighted average formula.
Protocol 2: Analysis of Aggregates and Fragments by SEC
Objective: To quantify the amount of high molecular weight aggregates and low molecular weight fragments in an ADC preparation.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm)[26]
-
Mobile Phase: Isocratic buffer (e.g., 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5 with 15% (v/v) isopropyl alcohol)[26]
-
HPLC or UHPLC system with a UV detector
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min) until a stable baseline is achieved.[26]
-
Sample Preparation: Dilute the ADC sample to a concentration of 0.5-1.0 mg/mL in the mobile phase.
-
Sample Injection: Inject 10 µL of the ADC sample onto the column.[26]
-
Isocratic Elution: Run the mobile phase at a constant flow rate for a sufficient time to allow for the elution of all species (e.g., 20-30 minutes).
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to aggregates (eluting before the main monomer peak), the monomer, and fragments (eluting after the main monomer peak).[27] Calculate the percentage of each species relative to the total peak area.[27]
Data Presentation
Table 1: Example HIC Data for a Cysteine-Linked ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 8.5 |
| DAR 2 | 7.8 | 25.1 |
| DAR 4 | 9.5 | 45.3 |
| DAR 6 | 10.9 | 18.6 |
| DAR 8 | 12.1 | 2.5 |
| Average DAR | 3.9 |
Table 2: Example SEC Data for an ADC Preparation
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.5 | 2.1 |
| Monomer | 10.2 | 97.5 |
| Fragment | 12.7 | 0.4 |
| Total Purity | 97.5 |
Visualizations
Caption: Workflow for ADC DAR analysis by HIC.
Caption: Workflow for ADC aggregate analysis by SEC.
References
- 1. benchchem.com [benchchem.com]
- 2. veranova.com [veranova.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. chromacademy.com [chromacademy.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. tandfonline.com [tandfonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tips To Improve Size Exclusion Chromatography For mAbs And ADCs [pharmaceuticalonline.com]
- 17. agilent.com [agilent.com]
- 18. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.cn]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. lcms.cz [lcms.cz]
- 22. lcms.cz [lcms.cz]
- 23. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 24. sercolab.be [sercolab.be]
- 25. phenomenex.blog [phenomenex.blog]
- 26. 2.5. Characterization of ADCs: SEC and HIC Method [bio-protocol.org]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Performance by Modulating Linker Length
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker length on the stability and efficacy of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a linker in an ADC?
A linker in an Antibody-Drug Conjugate (ADC) is a critical component that covalently connects the monoclonal antibody to the cytotoxic payload.[] Its design is crucial for the overall therapeutic success of the ADC, influencing its stability, solubility, pharmacokinetics (PK), and the efficiency of payload release at the target site.[2][] A well-designed linker ensures that the ADC remains stable in systemic circulation, preventing premature release of the toxic payload, which could lead to off-target toxicity.[4] Upon reaching the target cancer cell, the linker must facilitate the efficient release of the active drug.[]
Q2: How does linker length, specifically PEG linker length, impact the overall properties of an ADC?
Polyethylene glycol (PEG) linkers are often used in ADC design to modulate their physicochemical and pharmacological properties. The length of the PEG chain can significantly influence several key characteristics of an ADC:[5]
-
Solubility and Aggregation: Hydrophobic payloads can lead to ADC aggregation and rapid clearance. Incorporating hydrophilic PEG linkers can mitigate these issues, especially at higher drug-to-antibody ratios (DARs).[6]
-
Pharmacokinetics (PK): Longer PEG linkers can increase the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a longer plasma half-life.[6] This extended circulation time can result in greater accumulation of the ADC in the tumor.
-
Stability: Shorter linkers may offer greater stability by sterically shielding the payload within the antibody structure, reducing its accessibility to enzymes that could cause premature cleavage.[7][8]
-
Efficacy: The optimal linker length for efficacy is a balance. While longer linkers can improve PK and in vivo efficacy, they might sometimes be associated with a decrease in in vitro potency.[5] The choice of linker length is context-dependent, influenced by the specific antibody, payload, and target.[6]
Q3: What are the typical trade-offs observed when choosing between a short and a long linker?
The selection of linker length involves a critical balance of properties to optimize the therapeutic index of an ADC. Here's a summary of the general trends and trade-offs:
| Feature | Shorter Linkers | Longer Linkers |
| Stability | Generally higher due to steric hindrance protecting the payload.[7] | May have lower stability due to increased exposure of the linker-payload moiety. |
| Pharmacokinetics (PK) | May have a shorter plasma half-life.[6] | Generally have a longer plasma half-life and reduced clearance.[6] |
| In Vitro Potency | Can exhibit higher potency in some cases.[5] | May show a decrease in in vitro cytotoxicity.[6] |
| In Vivo Efficacy | Efficacy can be limited by PK properties. | Often leads to improved in vivo efficacy, particularly for hydrophobic payloads.[5] |
| Solubility/Aggregation | May be less effective at preventing aggregation with highly hydrophobic payloads. | More effective at improving solubility and reducing aggregation.[6] |
Q4: How does linker length relate to the Drug-to-Antibody Ratio (DAR)?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[9] Linker design, including length, is intertwined with achieving an optimal DAR. Highly hydrophobic payloads can make it challenging to achieve a high DAR without causing aggregation. Longer, more hydrophilic linkers can help to overcome this, allowing for a higher DAR while maintaining good biophysical properties.[6] However, a higher DAR can also negatively impact stability and pharmacokinetics, making the optimization of both linker and DAR a critical aspect of ADC development.[9][10]
Troubleshooting Guides
Issue 1: Premature Payload Release in In Vitro Plasma Stability Assay
-
Possible Cause: The linker may be susceptible to enzymatic cleavage or chemical degradation in plasma. Longer, more exposed linkers can be more prone to this.
-
Troubleshooting Steps:
-
Shorten the Linker: Evaluate a series of ADCs with systematically shorter linkers to see if steric protection from the antibody improves stability.[7]
-
Modify Linker Chemistry: Consider alternative linker chemistries that are known to be more stable in plasma. For example, for maleimide-based linkers, explore strategies to prevent retro-Michael reactions.[9]
-
Introduce Steric Hindrance: Incorporate bulky groups near the cleavage site of the linker to hinder enzymatic access.[11]
-
Change Conjugation Site: The site of conjugation on the antibody can influence the accessibility of the linker.[7] Explore different conjugation sites that may offer more protection.
-
Issue 2: ADC Shows High In Vitro Potency but Poor In Vivo Efficacy
-
Possible Cause: The ADC may have poor pharmacokinetic properties, such as rapid clearance from circulation, preventing it from reaching the tumor in sufficient concentrations. This can be an issue with shorter linkers or hydrophobic ADCs.[5]
-
Troubleshooting Steps:
-
Increase Linker Length: Synthesize and test ADCs with longer PEG linkers (e.g., PEG8, PEG12, PEG24) to improve plasma half-life.[6]
-
Enhance Hydrophilicity: If not already using one, incorporate a hydrophilic linker like PEG to reduce non-specific uptake and clearance.[]
-
Pharmacokinetic Analysis: Conduct a detailed PK study in an appropriate animal model to understand the clearance rate and distribution of the ADC.[5]
-
Evaluate a Range of Doses: It's possible that the dose used in the efficacy study was not optimal. A dose-ranging study can help determine the therapeutic window.[8]
-
Issue 3: ADC Aggregation is Observed During Formulation or Storage
-
Possible Cause: The ADC, particularly with a high DAR and a hydrophobic payload, is prone to aggregation. The linker may not be providing sufficient hydrophilicity.
-
Troubleshooting Steps:
-
Incorporate a Hydrophilic Linker: The use of PEG linkers is a primary strategy to mitigate aggregation.[6]
-
Optimize Linker Length: A longer PEG chain can provide a better shielding effect for the hydrophobic payload.[5]
-
Adjust the DAR: A lower DAR may be necessary to reduce aggregation, although this could impact potency.[9]
-
Formulation Optimization: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that enhances the physical stability of the ADC.[13]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker Length | IC50 (nM) | Cell Line | Payload | Reference |
| Short PEG | ~1.5 | Cancer Cell Line A | MMAE | [6] |
| Medium PEG (e.g., PEG8) | ~2.0 | Cancer Cell Line A | MMAE | [6] |
| Long PEG (e.g., PEG24) | ~3.5 | Cancer Cell Line A | MMAE | [6] |
Note: The specific IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions.
Table 2: Impact of PEG Linker Length on In Vivo Plasma Half-Life
| Linker Length | Plasma Half-Life (hours) | Animal Model | Reference |
| Short PEG | ~100 | Rodent | [6] |
| PEG8 | >150 | Rodent | [6] |
| PEG12 | >150 | Rodent | [6] |
| PEG24 | >150 | Rodent | [6] |
Note: A threshold effect is often observed, where a certain PEG length (e.g., PEG8) is sufficient to significantly improve clearance, with longer chains providing diminishing returns in this specific parameter.[6]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
-
Plasma Preparation: Obtain plasma from the desired species (e.g., human, mouse, rat) and thaw at 37°C.
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Include a control sample in PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.[9]
-
Analysis:
-
Quantification of Intact ADC (ELISA): Use an ELISA that detects both the antibody and the payload to quantify the amount of intact ADC remaining at each time point.
-
Quantification of Free Payload (LC-MS): Precipitate proteins from the plasma samples (e.g., with acetonitrile) to extract the free payload. Analyze the supernatant by LC-MS to quantify the released drug.[9]
-
-
Data Analysis: Calculate the percentage of intact ADC remaining over time to determine the plasma half-life of the ADC.
Protocol 2: Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Use healthy mice or rats for the study.
-
Administration: Administer ADCs with varying linker lengths intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification:
-
Total Antibody: Use an ELISA to quantify the total antibody concentration.
-
Intact ADC: Use a conjugate-specific ELISA or LC-MS to measure the concentration of the intact ADC.
-
Free Payload: Use LC-MS to quantify the concentration of the released payload in the plasma.[9]
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life for the total antibody, intact ADC, and free payload.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
-
Cell Line and Animal Model: Implant a relevant human tumor cell line subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize mice into treatment groups (vehicle control, unconjugated antibody, ADCs with different linker lengths). Administer a single intravenous dose of the respective treatments.[14]
-
Tumor Monitoring: Measure tumor volume two to three times per week using calipers. Monitor animal body weight as an indicator of toxicity.[14]
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[5]
Visualizations
References
- 2. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. veranova.com [veranova.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 13. oxfordglobal.com [oxfordglobal.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Cleavable vs. Non-Cleavable Linkers in Cancer Therapy: A Comparative Guide
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, connected by a chemical linker. The nature of this linker is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. This guide provides a detailed comparison of the two primary classes of linkers—cleavable and non-cleavable—to assist researchers, scientists, and drug development professionals in making informed decisions for their therapeutic strategies.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Triggered by specific conditions in the tumor microenvironment or inside the cell (e.g., enzymes, pH, reducing agents).[1] | Relies on the complete lysosomal degradation of the antibody to release the payload.[2] |
| Bystander Effect | High potential to kill neighboring antigen-negative tumor cells due to the release of a membrane-permeable payload.[3] | Generally limited or no bystander effect as the released payload is attached to an amino acid, making it less membrane-permeable.[3] |
| Plasma Stability | Can be more susceptible to premature payload release in circulation, potentially leading to off-target toxicity.[4] | Typically exhibit higher plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[5][6] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[7] | May be less effective in tumors with varied antigen expression. |
| Payload State upon Release | Released in its native, unmodified form. | Released as a conjugate with the linker and an amino acid residue. |
| Examples of Clinically Approved ADCs | Adcetris® (brentuximab vedotin), Enhertu® (trastuzumab deruxtecan) | Kadcyla® (ado-trastuzumab emtansine) |
Mechanisms of Action and Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in how they release their cytotoxic payload.
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or within cancer cells.[1] This controlled release is achieved through several mechanisms:
-
Enzyme-Sensitive Linkers: These commonly utilize dipeptide sequences, such as valine-citrulline (vc), which are cleaved by lysosomal proteases like cathepsin B that are often overexpressed in tumor cells.[1]
-
pH-Sensitive Linkers: These incorporate acid-labile groups, like hydrazones, that are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[]
-
Redox-Sensitive Linkers: These contain disulfide bonds that are cleaved in the reducing environment of the cell, which has a higher concentration of glutathione (B108866) compared to the bloodstream.[]
Non-Cleavable Linkers: Release Through Antibody Degradation
Non-cleavable linkers, as their name suggests, do not have a specific trigger for cleavage. Instead, the release of the payload is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[2] This process results in the release of the payload still attached to the linker and the amino acid residue (typically lysine (B10760008) or cysteine) to which it was conjugated.[9]
Quantitative Performance Data
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate higher potency.
| ADC | Linker Type | Cell Line | Target | Payload | IC50 (ng/mL) | Reference |
| Hertuzumab-vcMMAE | Cleavable (vc) | NCI-N87 (Gastric Cancer) | HER2 | MMAE | 95.3 | [10] |
| Trastuzumab-DM1 (Kadcyla®) | Non-cleavable (SMCC) | NCI-N87 (Gastric Cancer) | HER2 | DM1 | 568.2 | [10] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | SKBR3 (Breast Cancer) | HER2 | MMAE | 410.54 (nM) | [11] |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | SKBR3 (Breast Cancer) | HER2 | DM1 | - | [12] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions and payload potencies.
In Vivo Efficacy
In vivo studies in xenograft models provide crucial information about the anti-tumor activity of ADCs.
| ADC | Linker Type | Tumor Model | Key Findings | Reference |
| Anti-CD22-SPP-DM1 | Cleavable (disulfide) | NHL Xenograft | Efficacious against all seven NHL targets tested. | [13] |
| Anti-CD22-MCC-DM1 | Non-cleavable (thioether) | NHL Xenograft | Only effective against two of the seven NHL targets (CD22 and CD79b). | [13] |
| Hertuzumab-vcMMAE | Cleavable (vc) | NCI-N87 Gastric Cancer Xenograft | Showed high potency and sustained tumor inhibitory effect at 5 or 10 mg/kg. | [10] |
| Anti-CD22-NMS249 | Cleavable (vc) | MMAE-resistant Xenograft | Maintained efficacy in tumors resistant to MMAE-based ADCs. | [14] |
Pharmacokinetics and Stability
The stability of the linker in circulation is a key determinant of the ADC's pharmacokinetic profile and safety.
| ADC | Linker Type | Animal Model | Half-Life | Key Stability Findings | Reference |
| Anti-CD22-SPP-DM1 | Cleavable (disulfide) | Rat | Faster clearance compared to non-cleavable counterpart. | - | [15] |
| Anti-CD22-MCC-DM1 | Non-cleavable (thioether) | Rat | Slower clearance and longer half-life. | - | [15] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | Mouse | - | Nearly 25% MMAE release in mouse plasma after 6 days. | [16] |
| Cys-linker-MMAE ADC | Non-cleavable | Human Plasma | - | <0.01% MMAE release in human plasma over 7 days. | [16] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linker technologies.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification:
-
ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
LC-MS: Directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). This can also be used to determine the drug-to-antibody ratio (DAR) over time.[17]
-
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. herbmedpharmacol.com [herbmedpharmacol.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to Azido-PEG(4)-Val-Cit-PAB-PNP Efficacy in HER2-Positive Cancer Models
This guide provides a detailed comparison of Antibody-Drug Conjugates (ADCs) utilizing a Val-Cit-PAB-based linker system, exemplified by agents like Disitamab vedotin (RC48-ADC), against other prominent HER2-targeting ADCs. The comparison focuses on efficacy in HER2-positive cancer models, supported by experimental data.
Introduction to ADC Linker Technology in HER2-Positive Cancer
Antibody-Drug Conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, mechanism of action, and overall therapeutic index. In the context of HER2-positive cancers, several ADCs with different linker technologies have been developed, each with unique characteristics.
The Azido-PEG(4)-Val-Cit-PAB-PNP represents a sophisticated, cleavable linker system. Its key components include:
-
Azido-PEG(4): An azide (B81097) group for click chemistry-based conjugation to the antibody and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility.
-
Val-Cit: A dipeptide sequence (valine-citrulline) that is specifically cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of cancer cells.
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, releases the payload in its active form.
-
PNP (p-nitrophenyl): A leaving group that facilitates the conjugation of the payload to the linker.
This guide will compare the efficacy of ADCs employing this Val-Cit-PAB cleavable linker technology with two clinically significant alternatives:
-
Trastuzumab emtansine (Kadcyla®, T-DM1): Utilizes a non-cleavable thioether linker (SMCC) to connect the anti-HER2 antibody trastuzumab to the microtubule inhibitor DM1.
-
Trastuzumab deruxtecan (B607063) (Enhertu®, T-DXd): Employs a cleavable tetrapeptide-based linker to attach trastuzumab to a potent topoisomerase I inhibitor, DXd.
Mechanism of Action: A Comparative Overview
The linker technology directly influences how and where the cytotoxic payload is released, which in turn affects the ADC's efficacy and safety profile.
Val-Cit-PAB Linker (Cleavable)
ADCs with a Val-Cit-PAB linker, such as Disitamab vedotin, exhibit a tumor-selective payload release mechanism. After binding to the HER2 receptor on a cancer cell, the ADC is internalized and trafficked to the lysosome. The acidic environment and high concentration of cathepsin B within the lysosome lead to the cleavage of the Val-Cit dipeptide. This triggers the self-immolation of the PAB spacer, releasing the cytotoxic payload (e.g., MMAE) directly inside the cancer cell. A key feature of this mechanism is the potential for a "bystander effect," where the membrane-permeable payload can diffuse out of the target cell and kill neighboring cancer cells, including those with low HER2 expression.[1][2][3]
dot
Mechanism of an ADC with a cleavable Val-Cit-PAB linker.
Non-Cleavable Linker (e.g., SMCC in Kadcyla®)
Trastuzumab emtansine relies on the complete degradation of the antibody in the lysosome to release its payload. The non-cleavable SMCC linker remains attached to the payload (DM1) and a lysine (B10760008) residue from the antibody. This active catabolite, lysine-MCC-DM1, is not membrane-permeable, thus limiting the "bystander effect."[4] The efficacy of T-DM1 is therefore largely restricted to HER2-positive cells that have internalized the ADC.
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Disitamab Vedotin (RC48) combined with bevacizumab for treatment of HR-negative/HER2-positive metastatic breast cancer with liver and brain involvement: A case report [frontiersin.org]
- 4. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability of Val-Cit-PAB Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-p-aminobenzoyloxycarbonyl (Val-Cit-PAB) linker is a cornerstone in the field of Antibody-Drug Conjugates (ADCs), utilized in several approved and clinical-stage therapies.[1][2] Its design principle hinges on selective cleavage by lysosomal proteases, primarily Cathepsin B, which is upregulated in many tumor cells, ensuring targeted payload release.[3][] However, its performance and stability in vivo are subject to various factors, necessitating a careful evaluation against alternative linker technologies. This guide provides an objective comparison of Val-Cit-PAB based ADCs with other linkers, supported by experimental data and detailed methodologies.
Comparative In Vivo Stability Data
The stability of an ADC linker is a critical determinant of its therapeutic index, balancing efficacy and toxicity.[5][6] Premature payload release can lead to systemic toxicity, while an overly stable linker may not release the drug effectively at the tumor site.[5][6] The following tables summarize quantitative data from various studies, comparing the in vivo stability of different ADC linkers.
| Linker Type | ADC Example | Animal Model | Key Stability Findings | Reference |
| Val-Cit-PAB | ITC6104RO | Mouse | Unstable in mouse plasma due to carboxylesterase 1c (Ces1c) activity, leading to low exposure and high clearance of the active drug. | [7] |
| Val-Cit-PAB | Vedotin | Rat | Showed rapid payload loss in plasma. | [5] |
| Val-Cit-PAB | Anti-CD79b-MMAE | SCID Mice | Distinct rates of payload loss observed among conjugates with different VC-PABC linker modifications. | [8] |
| Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies. | [5][7] |
| Tandem-Cleavage Linker (Glucuronide-Val-Cit) | Anti-CD79b-MMAE | Rat | Greater in vivo stability with improved payload retention on the antibody compared to the standard vcMMAE construct. | [1][2] |
| Exo-cleavable Linker (EVC) | Exo-EVC-pyrene ADC | - | Reduced premature payload release and remained stable in the presence of carboxylesterases and human neutrophil elastase. | [9][10] |
| Non-cleavable (SMCC) | MMAE-SMCC | - | Generally offers superior plasma stability compared to cleavable linkers. | [11] |
Mechanism of Action and In Vivo Liabilities
The Val-Cit dipeptide is designed to be a substrate for Cathepsin B within the lysosome.[1][2] Upon internalization of the ADC, the linker is cleaved, initiating a self-immolative cascade of the PAB spacer to release the active cytotoxic payload.[12]
However, the Val-Cit motif is not entirely specific to lysosomal proteases. Off-target cleavage can occur in systemic circulation, leading to premature drug release and potential toxicities.[1][2] A notable liability is the susceptibility of the Val-Cit linker to cleavage by human neutrophil elastase, which has been linked to myelosuppression, a common dose-limiting toxicity for some Val-Cit-PAB ADCs.[2][10] Furthermore, studies have shown that the Val-Cit linker is unstable in mouse plasma due to the activity of carboxylesterase 1c (Ces1c), which can complicate the interpretation of preclinical efficacy studies in murine models.[6][7][8][10]
To address these stability issues, next-generation linkers have been developed. For instance, "tandem-cleavage" linkers incorporate a protective group, like a glucuronide moiety, that must be removed by another lysosomal enzyme before the Val-Cit sequence is exposed to Cathepsin B.[1][2] This dual-cleavage requirement enhances plasma stability.[1][2] Similarly, "exo-cleavable" linkers reposition the cleavable peptide to a different part of the linker structure, shielding it from plasma enzymes while remaining susceptible to lysosomal proteases.[9][13]
Experimental Protocols
Accurate assessment of ADC stability is crucial for development. The following are detailed methodologies for key experiments.
Protocol 1: ELISA-Based Quantification of Intact ADC in Plasma
This method measures the concentration of the ADC that retains its payload over time in plasma samples.[5]
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.
-
Plate Coating: Coat ELISA plates with an antigen specific to the antibody portion of the ADC.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the concentration of intact ADC based on a standard curve.
Protocol 2: LC-MS/MS-Based Quantification of Free Payload in Plasma
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[5]
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the supernatant into a liquid chromatography system to separate the free payload from other plasma components.
-
Mass Spectrometry Detection: Analyze the eluent by tandem mass spectrometry to specifically detect and quantify the free payload based on its mass-to-charge ratio and fragmentation pattern.
-
-
Data Analysis: Calculate the concentration of the free payload in the plasma samples based on a standard curve.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the Val-Cit-PAB cleavage mechanism and a typical experimental workflow for assessing in vivo stability.
Caption: Intended mechanism of Val-Cit-PAB ADC payload release.
Caption: Experimental workflow for in vivo ADC stability studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Purchase Directly from Fmoc-Val-Cit-PAB | China Fmoc-Val-Cit-PAB Supplies [liwei-peptide.com]
- 13. researchgate.net [researchgate.net]
The Bystander Effect: A Comparative Guide to Antibody-Drug Conjugates with Cleavable Linkers
For researchers, scientists, and drug development professionals, understanding the nuances of antibody-drug conjugate (ADC) efficacy is paramount. A key phenomenon influencing the therapeutic potential of ADCs is the "bystander effect," the ability of an ADC's cytotoxic payload to eliminate not only the target antigen-expressing cancer cell but also neighboring cells, regardless of their antigen status. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs with cleavable linkers, supported by experimental data and detailed methodologies.
The efficacy of ADCs in solid tumors can be limited by heterogeneous antigen expression within the tumor microenvironment.[1] The bystander effect offers a potential solution to this challenge by enabling the killing of adjacent antigen-negative tumor cells.[1][2] This effect is primarily a feature of ADCs equipped with cleavable linkers, which are designed to release their payload in the tumor microenvironment.[3][4] The released, membrane-permeable payload can then diffuse across cell membranes to exert its cytotoxic activity on nearby cells.[1][5]
Mechanism of the Bystander Effect with Cleavable Linkers
The bystander effect of ADCs with cleavable linkers is a multi-step process that leads to the eradication of both antigen-positive (Ag+) and antigen-negative (Ag-) tumor cells.
Comparative Analysis of ADCs
The capacity of an ADC to induce a bystander effect is critically dependent on the properties of its linker and payload. ADCs with cleavable linkers and membrane-permeable payloads are more likely to exhibit a strong bystander effect compared to those with non-cleavable linkers or membrane-impermeable payloads.
| ADC | Linker Type | Payload | Bystander Effect | Key Findings |
| Trastuzumab deruxtecan (B607063) (T-DXd, Enhertu) | Cleavable (Enzymatic) | DXd (Topoisomerase I inhibitor) | Yes (Potent) | The cleavable tetrapeptide linker is degraded in the lysosome, releasing the membrane-permeable DXd payload, which can diffuse to and kill neighboring HER2-negative cells.[1][] |
| Sacituzumab govitecan (Trodelvy) | Cleavable (Hydrolyzable) | SN-38 (Topoisomerase I inhibitor) | Yes | The hydrolyzable linker releases the membrane-permeable SN-38 payload, leading to bystander killing of TROP-2-negative cells.[1] |
| Enfortumab vedotin (Padcev) | Cleavable (Enzymatic) | MMAE (Microtubule inhibitor) | Yes | The enzyme-cleavable linker releases the membrane-permeable MMAE payload, resulting in a bystander effect.[1][7] |
| Trastuzumab emtansine (T-DM1, Kadcyla) | Non-cleavable | DM1 (Microtubule inhibitor) | No/Minimal | The non-cleavable linker results in the release of a charged payload-linker complex (lysine-MCC-DM1) that is not membrane-permeable, thus preventing a significant bystander effect.[8][9] |
Experimental Protocols for Assessing the Bystander Effect
Several in vitro and in vivo assays are commonly employed to quantify the bystander effect of ADCs.
In Vitro Co-culture Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.
Detailed Methodology:
-
Cell Line Selection:
-
Co-culture Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the test ADC and a negative control ADC (e.g., one with a non-cleavable linker).
-
The concentration range should be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.[3]
-
Add the ADCs to the co-culture and monoculture wells.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 96 hours.[1]
-
-
Analysis:
-
Harvest the cells and analyze the viability of the fluorescently-labeled Ag- cell population using flow cytometry with a viability dye (e.g., propidium (B1200493) iodide).[1] Alternatively, real-time imaging systems can be used to monitor the growth of the fluorescent Ag- cells over time.[10][11]
-
A significant increase in the death of Ag- cells in the co-culture treated with the test ADC compared to controls indicates a bystander effect.[3]
-
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the target cells into the culture medium.
Detailed Methodology:
-
Prepare Conditioned Medium:
-
Culture Target Cells:
-
Seed Ag- cells (e.g., MCF7) in a separate 96-well plate.
-
-
Medium Transfer:
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for a suitable duration.
-
Assess the viability of the Ag- cells using standard methods (e.g., MTT assay or real-time imaging).[3][10]
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from the test ADC-treated Ag+ cells indicates that a cytotoxic payload was released into the medium.[10][12]
-
In Vivo Xenograft Model
This model evaluates the bystander effect in a more physiologically relevant setting.
Detailed Methodology:
-
Cell Line Preparation:
-
Tumor Inoculation:
-
ADC Administration:
-
Once tumors are established, administer the test ADC, a control ADC, and a vehicle control intravenously.[9]
-
-
Monitoring:
-
Analysis:
-
A significant reduction in both tumor volume and luciferase signal in the group treated with the test ADC compared to the control groups provides strong evidence of an in vivo bystander effect.[][13]
-
Conclusion
The bystander effect is a crucial attribute of ADCs with cleavable linkers, offering the potential to overcome tumor heterogeneity and enhance therapeutic efficacy. The choice of a cleavable linker and a membrane-permeable payload is a key design principle for maximizing this effect. The experimental protocols outlined in this guide provide a robust framework for the preclinical validation and comparative analysis of the bystander killing capacity of novel ADC candidates, enabling a more informed and strategic approach to the development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 9. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. researchgate.net [researchgate.net]
Navigating Protease-Mediated Drug Release: A Comparative Guide to Alternatives for Val-Cit Linkers
For researchers, scientists, and drug development professionals, the Val-Cit dipeptide has long been the gold standard for cathepsin-mediated cleavage in antibody-drug conjugates (ADCs). However, the landscape of ADC linker technology is evolving, with several alternatives emerging to address the limitations of Val-Cit, such as off-target cleavage and suboptimal stability. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation ADCs.
The Val-Cit linker, renowned for its susceptibility to cleavage by the lysosomal protease cathepsin B, has been integral to the success of several approved ADCs.[1] This targeted release mechanism within the tumor cell is designed to minimize systemic toxicity.[2] Nevertheless, challenges such as premature cleavage in plasma, particularly in preclinical mouse models due to carboxylesterase 1C (Ces1C), and potential for off-target toxicity have spurred the development of novel linker technologies.[3]
This guide delves into the performance of key alternatives, presenting a comparative analysis of their cleavage efficiency, plasma stability, and in vivo efficacy.
Comparative Performance of Cathepsin-Cleavable Linkers
The following tables summarize the quantitative data on the performance of various alternatives to the Val-Cit linker.
| Linker | Peptide Sequence | Key Features | Reference |
| Val-Cit | Valine-Citrulline | Benchmark for cathepsin B-mediated cleavage. | [4] |
| Val-Ala | Valine-Alanine | Lower hydrophobicity, reducing potential for ADC aggregation.[2] | [4] |
| Phe-Lys | Phenylalanine-Lysine | Rapidly cleaved by isolated cathepsin B. | [4] |
| EVCit | Glutamic acid-Valine-Citrulline | Enhanced stability in mouse plasma by resisting Ces1C cleavage.[5] | [1][6] |
| cBuCit | Cyclobutane-1,1-dicarboxamide-Citrulline | Peptidomimetic with increased specificity for cathepsin B. | [7][] |
| GGFG | Glycine-Glycine-Phenylalanine-Glycine | Tetrapeptide linker used in the approved ADC, Enhertu.[] | [9] |
Table 1: In Vitro Cathepsin B Cleavage Efficiency
| Linker | Relative Cleavage Rate (vs. Val-Cit) | Enzyme Specificity Notes |
| Val-Cit | Baseline | Cleaved by a broad range of cathepsins (B, K, L, S).[] |
| Val-Ala | ~50% | Also effectively cleaved by cathepsin B.[4] |
| Phe-Lys | ~30-fold faster (with isolated Cathepsin B) | Rates were identical to Val-Cit in lysosomal extracts, suggesting involvement of other enzymes.[4] |
| cBuCit | - (Data not available for direct rate comparison) | Cleavage is significantly inhibited by cathepsin B specific inhibitors (>75%), while Val-Cit cleavage is not (<15%), indicating higher specificity.[7][] |
Note: Quantitative kcat/Km values for direct comparison are not consistently available across studies.
Table 2: Plasma Stability
| Linker | Species | Stability Findings | Reference |
| Val-Cit | Human | Generally stable. | [1] |
| Mouse | Unstable due to susceptibility to carboxylesterase Ces1c, with >95% loss of conjugated payload after 14 days.[1][5] | [1] | |
| EVCit | Human | Stable, with no significant degradation observed after 28 days. | [1] |
| Mouse | Highly stable, with almost no linker cleavage observed after 14 days in undiluted plasma.[1][5] | [1] | |
| Tandem-Cleavage (Glucuronide-Dipeptide) | Rat | Remained mostly intact through day 12 in plasma. | [10] |
Table 3: In Vivo Performance
| Linker | ADC Model | Animal Model | Key Efficacy Findings | Reference |
| Val-Cit | anti-HER2 ADC | Xenograft mouse model | - | [5] |
| EVCit | anti-HER2 ADC | Xenograft mouse model | Demonstrated remarkable treatment effect on tumors compared to Val-Cit ADC. | [5] |
| Tandem-Cleavage (P1' tandem-cleavage linker) | Jeko-1 xenograft | Mouse | Outperformed the ADC with the P3 tandem-cleavage linker. | [11] |
| cBuCit | - | - | ADCs with cBuCit linker showed greater tumor inhibition in vitro compared to those with Val-Cit linkers. | [7][] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate key processes.
Caption: Cathepsin-Mediated ADC Activation Pathway.
Caption: In Vitro Cathepsin B Cleavage Assay Workflow.
Caption: Linker Stability and Therapeutic Efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols for key experiments.
In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from an ADC in the presence of purified cathepsin B.
Materials:
-
ADC with the linker of interest
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)[4]
-
Activation Solution (e.g., 30-40 mM Dithiothreitol (DTT) in water)[4]
-
Quenching Solution (e.g., 2% Formic Acid or a protease inhibitor cocktail)[4]
-
HPLC or LC-MS system with a reverse-phase column
Procedure:
-
Enzyme Activation: Incubate a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at room temperature or 37°C.[4]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.
-
Data Analysis: Plot the percentage of cleaved payload versus time to determine the cleavage rate.
ADC Plasma Stability Assay
Objective: To assess the stability of an ADC and quantify premature payload release in plasma.
Materials:
-
ADC of interest
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma (human and mouse) and PBS (as a control) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
Sample Preparation:
-
Analysis:
-
Quantify the concentration of the intact ADC (or drug-to-antibody ratio, DAR) over time using LC-MS.
-
Quantify the concentration of the released free payload using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.
Materials:
-
ADC of interest
-
Tumor cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize mice into treatment groups (vehicle control and ADC treatment groups). Administer a single intravenous dose of the ADC or vehicle.
-
Tumor Measurement: Measure tumor volume (e.g., twice weekly) using calipers.
-
Monitoring: Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each group to compare the anti-tumor activity of the ADC to the control.
Conclusion
The Val-Cit linker remains a robust and clinically validated option for ADC development. However, the emergence of alternatives offers promising solutions to its known limitations. Val-Ala linkers provide a less hydrophobic option, potentially mitigating aggregation issues with high DAR ADCs.[2] For enhanced stability, particularly in preclinical mouse models, EVCit linkers have demonstrated significant improvements.[5] Peptidomimetic linkers like cBuCit offer the potential for increased specificity towards cathepsin B, which may translate to an improved safety profile.[7][] Furthermore, linkers responsive to other proteases, such as the GGFG tetrapeptide and legumain-cleavable linkers, are expanding the toolkit for ADC design, as exemplified by the clinical success of Enhertu.[][9]
The selection of an optimal linker is a critical decision in ADC design and should be guided by the specific properties of the antibody, the payload, and the desired therapeutic profile. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the development of safer and more effective antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Gold Standard: A Comparative Guide to Val-Cit-PAB Linker Drug Release
For researchers in oncology and drug development, the linker is a critical component of an Antibody-Drug Conjugate (ADC), dictating its stability, efficacy, and safety profile.[][2] An ideal linker remains stable in systemic circulation to prevent premature release of its cytotoxic payload and ensures efficient drug release only upon reaching the target tumor cell.[3] Among the various designs, the valine-citrulline p-aminobenzyl carbamate (B1207046) (Val-Cit-PAB) linker has emerged as a benchmark for protease-cleavable systems.[4][]
This guide provides an objective comparison of the Val-Cit-PAB release mechanism against other common cleavable linkers, supported by established experimental protocols and data to validate its performance.
The Val-Cit-PAB Release Mechanism: A Two-Step Process
The Val-Cit-PAB linker is engineered for intracellular cleavage by lysosomal proteases, which are abundant in tumor cells.[] The release of the active drug is a sequential two-step process:
-
Enzymatic Cleavage: Following internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. Inside the lysosome, Cathepsin B, a cysteine protease often upregulated in tumor cells, recognizes and cleaves the peptide bond between the valine and citrulline residues.[][6]
-
Self-Immolation: The cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination reaction in the PAB spacer.[7] This electronic cascade results in the release of the unmodified active drug, carbon dioxide, and an aza-quinone methide byproduct.
This mechanism ensures that the highly potent payload is released directly inside the target cell, maximizing its therapeutic effect while minimizing systemic exposure.
Experimental Protocols for Validating Linker Performance
Validating the stability and release characteristics of an ADC linker is paramount. The following are standard protocols used to assess the performance of Val-Cit-PAB and other linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature drug release in plasma, simulating systemic circulation.[2][3]
Methodology:
-
Incubation: The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in plasma (human, rat, or mouse) at 37°C.[2]
-
Time Points: Aliquots are collected at various time points over a period of several days (e.g., 0, 6, 24, 48, 96, 168 hours).[2]
-
Sample Analysis: The samples are analyzed to quantify the amount of intact ADC versus the released (free) payload.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a direct method to measure the intact ADC, detect the free payload, and identify any payload-adducts.[2][8] A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A dual-ELISA approach can be used to measure the total antibody concentration and the concentration of antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[2][9]
-
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI Deutschland GmbH [tcichemicals.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
Unlinking Efficacy from Toxicity: A Comparative Guide to ADC Linkers and their Impact on Therapeutic Index
For researchers, scientists, and drug development professionals, the delicate balance between eradicating cancer cells and preserving healthy tissue is the cornerstone of creating effective antibody-drug conjugates (ADCs). The linker, the chemical bridge between the antibody and the cytotoxic payload, plays a pivotal role in this balancing act. Its design dictates the stability of the ADC in circulation and the efficiency of payload release within the tumor, directly influencing the therapeutic index—the measure of a drug's safety and efficacy. This guide provides an objective comparison of ADCs with different linker technologies, supported by experimental data, to inform the rational design of next-generation cancer therapies.
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC development, with each strategy presenting distinct advantages and disadvantages that affect the overall therapeutic window. Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or acidity.[1][2] This can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells, a significant advantage in treating heterogeneous tumors.[1] However, this can also increase the risk of off-target toxicity due to premature payload release in circulation.[3]
In contrast, non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome of the target cell to release the payload.[4] This generally results in greater plasma stability and a more favorable safety profile by minimizing off-target effects.[4][5] The released payload from a non-cleavable linker is typically an amino acid-linker-drug adduct, which is less membrane-permeable, largely negating the bystander effect.[3]
Head-to-Head Comparison: The Impact of Linker on Therapeutic Index
To illustrate the profound impact of linker chemistry on the therapeutic index, we can examine the clinical and preclinical data comparing ADCs targeting the same antigen but utilizing different linker technologies. A prominent example is the comparison between Trastuzumab Deruxtecan (T-DXd), which employs a cleavable linker, and Trastuzumab Emtansine (T-DM1), which uses a non-cleavable linker. Both ADCs target the HER2 receptor.
| Feature | ADC with Cleavable Linker (e.g., T-DXd) | ADC with Non-Cleavable Linker (e.g., T-DM1) | Reference |
| Payload | Topoisomerase I Inhibitor (Deruxtecan) | Microtubule Inhibitor (DM1) | [6][7][8] |
| Linker Type | Protease-cleavable | Thioether (non-cleavable) | [6][7][8] |
| Bystander Effect | High | Low to negligible | [9] |
| Invasive Disease-Free Survival (3-year rate) | 92.4% | 83.7% | [6] |
| Disease-Free Survival (3-year rate) | 92.3% | 83.5% | [6] |
| Median Overall Survival (metastatic setting) | 52.6 months | 42.7 months | [10] |
| Grade ≥3 Adverse Events | Higher incidence | Lower incidence | [6] |
In Vitro Cytotoxicity and Bystander Effect
The in vitro potency of an ADC is a critical early indicator of its potential therapeutic efficacy. This is often assessed by determining the half-maximal inhibitory concentration (IC50) in cancer cell lines.
| Parameter | ADC with Cleavable Linker | ADC with Non-Cleavable Linker | Reference |
| IC50 (Antigen-Positive Cells) | Generally lower (higher potency) | Generally higher (lower potency) | [2] |
| IC50 (Antigen-Negative Cells in Co-culture) | Significant reduction in viability | Minimal to no effect | [9] |
Experimental Protocols
To rigorously assess the therapeutic index of ADCs with different linkers, a series of well-defined experiments are essential.
In Vitro Cytotoxicity Assay (Monoculture)
This assay determines the direct, target-dependent killing ability of an ADC.
Methodology:
-
Cell Seeding: Plate antigen-positive cancer cells in a 96-well plate at a predetermined density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with cleavable and non-cleavable linkers. Add the diluted ADCs to the cells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).
-
Viability Assessment: Use a cell viability reagent (e.g., MTT or CellTiter-Glo) to measure the percentage of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.[11]
Bystander Effect Assay (Co-culture)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[12]
Methodology:
-
Cell Preparation: Use an antigen-positive cell line and an antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP) for identification.[12]
-
Co-culture Seeding: Seed the antigen-positive and fluorescently labeled antigen-negative cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[12]
-
ADC Treatment: Treat the co-cultures with the ADCs at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.[12]
-
Incubation: Incubate the plates for an appropriate duration.
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled antigen-negative cells. A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[13]
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Implant human tumor cells (antigen-positive) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADCs with different linkers intravenously at various dose levels. Include a vehicle control group.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).[14][15]
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
In Vivo Toxicity Study
This study evaluates the safety profile and helps determine the maximum tolerated dose (MTD) of the ADC.
Methodology:
-
Animal Model: Use healthy rodents (e.g., rats or mice).
-
Dose Escalation: Administer the ADCs at escalating doses.
-
Monitoring: Observe the animals for clinical signs of toxicity, and monitor body weight changes.[14][16]
-
Blood and Tissue Analysis: Collect blood samples for hematology and clinical chemistry analysis. At the end of the study, perform a necropsy and collect major organs for histopathological examination.[14]
-
MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity.[17][18]
Visualizing the Mechanisms of Action and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental procedures.
Caption: Workflow for assessing the therapeutic index of ADCs.
Caption: Signaling pathways of common ADC payloads.
Conclusion
The selection of a linker is a multifaceted decision that profoundly influences the therapeutic index of an ADC. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, which is particularly valuable for treating heterogeneous tumors.[1] However, this comes with a higher risk of off-target toxicity.[3] Non-cleavable linkers provide superior stability and a better safety profile but may have limited efficacy in tumors with varied antigen expression.[4][5] A thorough understanding and rigorous experimental evaluation of these linker technologies are paramount for the development of safer and more effective ADC therapies. The future of ADC design will likely involve more sophisticated linker strategies that combine the stability of non-cleavable linkers with controlled, tumor-specific payload release mechanisms to further widen the therapeutic window.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. emjreviews.com [emjreviews.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. onclive.com [onclive.com]
- 7. vjoncology.com [vjoncology.com]
- 8. vjoncology.com [vjoncology.com]
- 9. agilent.com [agilent.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. Safety and Tolerability of Antibody-Drug Conjugates in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Azido-PEG(4)-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for the Proper Disposal of Azido-PEG(4)-Val-Cit-PAB-PNP, Ensuring Laboratory Safety and Environmental Responsibility.
This document provides detailed procedural guidance for the safe handling and disposal of this compound, a complex chemical compound utilized in advanced drug delivery systems. Adherence to these protocols is critical to mitigate risks associated with the reactive azide (B81097) group and other components of the molecule.
I. Understanding the Compound and Associated Hazards
This compound is a multi-functional molecule comprising several key components, each with distinct properties that inform its proper handling and disposal. The primary hazard is associated with the azide group (-N₃) , which is a high-energy functional group. Organic azides can be sensitive to shock, heat, and friction, and can form explosive heavy metal azides.[1][2] Additionally, the p-nitrophenyl (PNP) carbonate is a reactive ester; its hydrolysis releases p-nitrophenol, a toxic compound.[3][4][5] The polyethylene glycol (PEG) linker is generally considered biocompatible and biodegradable.[6][7] The Valine-Citrulline-PAB (para-aminobenzyl carbamate) linker is a peptide-based structure designed for enzymatic cleavage and is also expected to be biodegradable.[8][1][]
Key Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid contact with heavy metals (e.g., copper, lead, silver), strong acids, and halogenated solvents.[1] Metal spatulas should not be used for handling the solid compound.[1]
-
Store the compound at the recommended temperature (-20°C or -80°C) in a tightly sealed container, away from moisture.
II. Step-by-Step Disposal Procedure
The recommended disposal procedure involves a two-stage process: first, the chemical quenching of the hazardous azide group, followed by the appropriate disposal of the resulting waste stream.
A. Stage 1: Quenching of the Azide Group
This procedure must be performed in a certified chemical fume hood. The principle of this method is the conversion of the azide to non-hazardous nitrogen gas using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a weak acid.
Experimental Protocol for Azide Quenching:
-
Preparation of the Azide Solution:
-
Preparation of the Quenching Reagents:
-
Prepare a 20% (w/v) aqueous solution of sodium nitrite (NaNO₂).
-
Prepare a 20% (w/v) aqueous solution of a weak acid, such as sodium bisulfate (NaHSO₄) or citric acid. Avoid using strong acids like hydrochloric acid or sulfuric acid initially to control the reaction rate and prevent the formation of highly toxic and explosive hydrazoic acid. [8]
-
-
Quenching Reaction:
-
In a three-necked flask equipped with a magnetic stirrer and a gas outlet vented to the back of the fume hood, place the dissolved azide waste.
-
Slowly add the 20% sodium nitrite solution to the stirring azide solution. A general rule is to use approximately 1.5 g of sodium nitrite for every 1 g of the azide compound.[3][4]
-
After the addition of sodium nitrite, slowly add the 20% weak acid solution dropwise. Gas evolution (nitrogen) will be observed. Continue adding the acid until the gas evolution ceases.
-
To ensure the complete destruction of the azide, test the solution for the presence of residual azide. This can be done using a commercially available azide test strip or by the cautious addition of a small amount of a more concentrated acid (e.g., 2M sulfuric acid) to a small aliquot of the reaction mixture to see if further gas evolution occurs.[10] A test for excess nitrite using starch-iodide paper (a blue-black color indicates excess nitrite and complete azide destruction) can also be performed.[10]
-
B. Stage 2: Disposal of the Quenched Waste
The resulting solution will contain the quenched PEG-peptide backbone, p-nitrophenol, and inorganic salts.
-
Neutralization:
-
Neutralize the solution to a pH between 6 and 8 by adding a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide.
-
-
Waste Collection and Disposal:
-
Due to the presence of p-nitrophenol and other organic components, the neutralized solution should be collected in a designated hazardous waste container labeled "Aqueous Organic Waste."[3][5]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Solid Waste Disposal:
-
Any labware (e.g., pipette tips, vials) contaminated with the original this compound compound should be collected in a designated solid hazardous waste container and disposed of through your institution's EHS office.
III. Data Presentation
| Component | Hazard | Disposal Consideration |
| Azide Group (-N₃) | Potentially explosive, toxic. | Chemical quenching to nitrogen gas is mandatory before disposal.[3][4] |
| p-Nitrophenyl (PNP) Carbonate | Hydrolyzes to toxic p-nitrophenol. | Dispose of as hazardous organic waste.[3][4][5] |
| PEG Linker | Generally non-hazardous, biodegradable. | Can be disposed of as aqueous organic waste after azide quenching.[7] |
| Val-Cit-PAB Linker | Peptide-based, expected to be biodegradable. | Can be disposed of as aqueous organic waste after azide quenching.[8][1][] |
IV. Mandatory Visualization
Caption: Disposal workflow for this compound.
Caption: Key chemical transformations during disposal.
References
- 1. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. youtube.com [youtube.com]
- 7. paramountmaterials.com [paramountmaterials.com]
- 8. aacrjournals.org [aacrjournals.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG(4)-Val-Cit-PAB-PNP
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling of Azido-PEG(4)-Val-Cit-PAB-PNP, a cleavable peptide linker used in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] Given its application in ADCs, which involve highly potent cytotoxic agents, this compound must be handled with the utmost care to minimize exposure and ensure a safe laboratory environment. The following procedures are based on established guidelines for managing cytotoxic and hazardous materials.
Immediate Safety and Handling Plan
1. Personal Protective Equipment (PPE): The First Line of Defense
Due to the potential for cytotoxic exposure, a comprehensive PPE strategy is non-negotiable.[4] The minimum required PPE for handling this compound includes:
-
Gloves: Double gloving with chemotherapy-tested nitrile gloves is mandatory. Gloves should be powder-free and have been tested according to ASTM D6978-05 standards.[5][6] Change gloves frequently and immediately if they become contaminated, torn, or punctured.[6]
-
Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs that fastens in the back is required to protect against splashes.[4][6]
-
Eye and Face Protection: Safety goggles or a full-face shield must be worn to protect the eyes from splashes or aerosols.[4][7]
-
Respiratory Protection: A surgical mask should be worn at a minimum.[4] If there is a risk of generating aerosols or handling the compound as a powder, a respirator (e.g., N95) is required.[8]
2. Operational Plan: From Receipt to Disposal
A structured workflow is essential to maintain safety and integrity of the compound.
-
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area.
-
Store the compound in a sealed, light- and moisture-protected container at –20°C for long-term storage (months to years) or at 0-4°C for short-term use (days to weeks).[9] Some suppliers recommend storage at -80°C for solutions in solvent for up to 6 months.[1]
-
-
Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Use anhydrous solvents such as DMF or DMSO for reconstitution.[10]
-
Prevent premature hydrolysis by avoiding moisture.[10]
-
Work on disposable, absorbent bench liners to contain any potential spills.
-
-
Spill Management:
-
In the event of a spill, immediately secure the area to prevent further contamination.[4]
-
Wearing full PPE, use a cytotoxic spill kit to absorb and contain the spill.[4]
-
Clean the area with an appropriate decontaminating agent.
-
All materials used for cleanup must be disposed of as cytotoxic waste.[4]
-
3. Disposal Plan
Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All contaminated materials, including gloves, gowns, bench liners, and cleaning materials, must be segregated as cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Disposal Route: Follow your institution's and local regulations for the disposal of hazardous chemical and cytotoxic waste. This typically involves incineration at high temperatures.
Quantitative Data Summary
While specific occupational exposure limits for this compound are not established, the following table summarizes key quantitative information derived from supplier data and general cytotoxic handling guidelines.
| Parameter | Value | Source |
| Storage Temperature (Long-term) | -20°C | [9] |
| Storage Temperature (Short-term) | 0 - 4°C | [9] |
| Recommended Solvents | Anhydrous DMF or DMSO | [10] |
| Glove Standard | ASTM D6978-05 | [5][6] |
| Purity | > 96% | [11] |
| Molecular Weight | 817.9 g/mol | [11] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Safe handling workflow for this compound.
This comprehensive guide provides the essential framework for the safe handling of this compound. Adherence to these protocols is paramount for protecting researchers and maintaining a secure laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's latest recommendations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ipservices.care [ipservices.care]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. ohsinsider.com [ohsinsider.com]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. england.nhs.uk [england.nhs.uk]
- 9. medkoo.com [medkoo.com]
- 10. Azido-PEG3-Val-Cit-PAB-PNP, CAS 2055047-18-0 | AxisPharm [axispharm.com]
- 11. precisepeg.com [precisepeg.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
